STM2457
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24-12-21(29-23-8-4-5-11-31(23)24)25(33)27-15-20-17-30-16-19(9-10-22(30)28-20)14-26-13-18-6-2-1-3-7-18/h4-5,8-12,16-18,26H,1-3,6-7,13-15H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBERVORNENYOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STM2457: A Deep Dive into the Mechanism of a First-in-Class METTL3 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of STM2457, a pioneering, potent, and selective catalytic inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. This document is intended for researchers, scientists, and drug development professionals interested in the epitranscriptomic regulation of cancer and the therapeutic potential of targeting RNA methylation.
Executive Summary
This compound is a first-in-class small molecule inhibitor of METTL3, the catalytic subunit of the primary m6A methyltransferase complex. By competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, this compound effectively blocks the transfer of a methyl group to adenosine residues on RNA. This inhibition of m6A modification has profound effects on cancer cells, particularly in acute myeloid leukemia (AML), leading to reduced cell growth, induction of differentiation, and apoptosis.[1][2] The anti-leukemic effects of this compound are attributed to the decreased stability and translation of key oncogenic mRNAs, such as those for MYC and MCL1. Furthermore, this compound has been shown to modulate the DNA damage response and stimulate a cell-intrinsic interferon response, highlighting its multifaceted anti-tumor activity.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [1] |
| 17 nM | RFMS | [3] | |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| 3.2 nM | Surface Plasmon Resonance (SPR) | [4] | |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [4] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [4] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification | [1] |
Table 2: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MOLM-13 | 3.5 | [4] |
| MV4-11 | ~1 | [5] |
| OCI-AML2 | ~5 | [5] |
| OCI-AML3 | ~2 | [5] |
| NOMO-1 | ~10 | [5] |
| KG-1 | >10 | [5] |
| HL-60 | >10 | [5] |
| THP-1 | ~5 | [5] |
Table 3: Selectivity Profile of this compound
| Target Class | Number Tested | Activity | Reference |
| RNA, DNA, and Protein Methyltransferases | 45 | >1,000-fold selectivity for METTL3 | [1] |
| Kinases | 468 | No inhibitory effect | [1] |
Core Mechanism of Action: METTL3 Inhibition
This compound functions as a catalytic inhibitor of the METTL3-METTL14 methyltransferase complex.[1][2] Its primary mechanism involves competing with the methyl donor, S-adenosylmethionine (SAM), for binding to the active site of METTL3.[1][3] This competitive inhibition prevents the transfer of a methyl group to the N6 position of adenosine residues within target RNA molecules.
Figure 1: this compound competitively inhibits SAM binding to the METTL3/14 complex.
The consequence of this inhibition is a global reduction in the levels of m6A on RNA, particularly on messenger RNA (mRNA).[1] This leads to downstream effects on mRNA stability, splicing, and translation, ultimately impacting cellular function and viability, especially in cancer cells dependent on m6A-regulated oncogenic pathways.[1][2]
Downstream Signaling Pathways and Cellular Effects
The inhibition of METTL3 by this compound triggers a cascade of events that culminate in anti-tumor activity.
Impact on Oncogenic mRNA Translation
A key consequence of reduced m6A levels is the impaired translation of mRNAs encoding crucial oncoproteins. In AML, this compound treatment leads to a selective reduction of m6A levels on known leukemogenic mRNAs, including those for c-Myc and SP1.[5] This results in decreased protein expression of these oncogenes, contributing to the observed reduction in AML cell growth and survival.[5]
Figure 2: this compound inhibits AML cell growth by reducing m6A on oncogenic mRNAs.
Induction of an Interferon Response
Recent studies have unveiled a novel mechanism of action for METTL3 inhibitors, including this compound. Inhibition of METTL3 leads to the formation of double-stranded RNA (dsRNA), which in turn activates a cell-intrinsic interferon response.[6][7] This is a key component of the innate immune system that can enhance anti-tumor immunity. The activation of this pathway leads to the expression of interferon-stimulated genes (ISGs), which can potentiate T-cell mediated killing of cancer cells.[6]
Figure 3: this compound induces an interferon response via dsRNA formation.
Activation of the DNA Damage Response
In some cancer types, such as esophageal squamous cell carcinoma (ESCC), this compound has been shown to activate the DNA damage response (DDR) pathway.[3] This involves the upregulation of key proteins like ATM, p-ATM, p-Chk2, and γ-H2AX, suggesting that this compound can induce DNA damage signaling, which can contribute to its anti-proliferative and apoptotic effects.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
METTL3/14 Biochemical Activity Assay
Objective: To determine the in vitro inhibitory potency of this compound on the catalytic activity of the METTL3/14 complex.
Methodology:
-
Recombinant human METTL3/14 complex is incubated with a biotinylated RNA substrate and the methyl donor, S-adenosylmethionine (SAM), in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of methylated RNA product is quantified. This can be achieved using various methods, such as scintillation proximity assay (SPA) with [3H]-SAM or by mass spectrometry (RapidFire Mass Spectrometry - RFMS).[3]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of this compound to the METTL3/14 complex.
Methodology:
-
The METTL3/14 protein complex is immobilized on a sensor chip surface.
-
A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip.
-
The binding of this compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.[1]
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., MOLM-13 for AML) are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo Luminescent Cell Viability Assay.[4]
-
The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
-
IC50 values are determined from the dose-response curves.
m6A RNA Methylation Quantification
Objective: To measure the effect of this compound on global m6A levels in cells.
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Total RNA is extracted from the cells.
-
The level of m6A in the RNA is quantified using an m6A-specific antibody in an ELISA-based format, such as the EpiQuik™ m6A RNA Methylation Quantification Kit.[1]
-
Alternatively, for gene-specific m6A analysis, methylated RNA immunoprecipitation followed by quantitative PCR (MeRIP-qPCR) can be performed.[5]
In Vivo Xenograft Mouse Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are engrafted with human cancer cells, either subcutaneously or intravenously, to establish tumors.[4]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group at a specified dose and schedule (e.g., 50 mg/kg, daily intraperitoneal injection).[4] The control group receives a vehicle solution.
-
Tumor growth is monitored over time by measuring tumor volume or using bioluminescence imaging.[5]
-
At the end of the study, tumors and/or relevant tissues can be harvested for pharmacodynamic and biomarker analysis.
Conclusion
This compound represents a significant advancement in the field of epitranscriptomics, providing a powerful tool to probe the function of METTL3 and a promising therapeutic strategy for cancers dependent on m6A methylation. Its multifaceted mechanism of action, encompassing direct inhibition of oncogenic mRNA translation, induction of an anti-tumor immune response, and activation of the DNA damage response, underscores the potential of targeting RNA-modifying enzymes in oncology. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of this compound and other METTL3 inhibitors.
References
- 1. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
STM2457: A First-in-Class METTL3 Inhibitor for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STM2457, a pioneering, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. This compound has demonstrated significant preclinical anti-tumor activity, particularly in acute myeloid leukemia (AML), and serves as a critical tool for investigating the therapeutic potential of targeting RNA epigenetics in oncology.
Introduction to METTL3 and its Role in Cancer
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and plays a crucial role in post-transcriptional gene regulation, influencing mRNA splicing, nuclear export, stability, and translation.[1][2][3][4] The deposition of m6A is primarily catalyzed by a methyltransferase complex where METTL3 (Methyltransferase-like 3) is the core catalytic subunit, working in concert with METTL14.[2][3]
Dysregulation of METTL3 has been implicated in the initiation and progression of various cancers, including AML and solid tumors.[1][5][6] Elevated METTL3 expression is often associated with increased proliferation, enhanced survival, and impaired differentiation of cancer cells.[1][4][7] In AML, METTL3-mediated m6A modification of key oncogenic transcripts, such as MYC, BCL2, and PTEN, enhances their translation, thereby promoting leukemogenesis.[2] Consequently, the inhibition of METTL3's catalytic activity has emerged as a promising therapeutic strategy.
This compound: A Potent and Selective METTL3 Inhibitor
This compound is a first-in-class, orally bioavailable, small-molecule inhibitor of METTL3.[8][9] It was identified through a high-throughput screening campaign and subsequent lead optimization.[3]
Mechanism of Action
This compound is a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of METTL3.[3][8] It directly binds to the METTL3/METTL14 heterodimer, occupying the SAM-binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on target mRNAs.[3][4] This leads to a global reduction in m6A levels on poly-A+ RNA.[3][10] The inhibition of METTL3's catalytic activity by this compound results in decreased translation of key oncogenic proteins, leading to anti-leukemic effects such as reduced proliferation, induction of apoptosis, and cellular differentiation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 16.9 nM | METTL3/14 RF/MS methyltransferase assay | [3][9][11][12] |
| 17 nM | RFMS | [8] | |
| Kd | 1.4 nM | Surface Plasmon Resonance (SPR) | [3][12] |
| 3.2 nM | SPR | [8] | |
| Cellular IC50 (MOLM-13 cells) | 3.5 µM | Proliferation Assay | [8] |
| Cellular Target Engagement (IC50) | 4.8 µM | Thermal Shift Assay | [8] |
Table 2: Selectivity of this compound
| Target Panel | Result | Reference |
| Panel of 45 RNA, DNA, and protein methyltransferases | >1,000-fold selectivity for METTL3 | [3][10][12] |
| Panel of 468 kinases (at 10 µM) | No inhibitory effect | [12] |
Table 3: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Dosing Regimen | Outcome | Reference |
| PDX-393 (MLL-AF10, NIK-RAS; relapsing) | 50 mg/kg i.p., q.d. | Prolonged survival | [8] |
| PDX-579 (Nmp1c, IDH1/2, Flt3; relapsing) | 50 mg/kg i.p., q.d. | Prolonged survival | [8] |
| PDX-473 (MLL-AF6, NIK-Ras, CDKalpha; newly diagnosed) | 50 mg/kg i.p., q.d. | Prolonged survival, impaired re-engraftment | [8] |
| General AML PDX models | 50 mg/kg i.p., q.d. for 12-21 days | Impaired engraftment and AML expansion, significantly prolonged mouse lifespan | [3][11] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
METTL3/14 RF/MS Methyltransferase Assay (for IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the catalytic activity of the METTL3/METTL14 complex.
Protocol:
-
Enzyme and Substrate Preparation: A full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14 in a baculovirus system is purified via affinity chromatography. A synthetic RNA oligonucleotide substrate (e.g., 5'P-uacacucgaucuggacuaaagcugcuc-3') is prepared.[3]
-
Reaction Setup: Enzymatic reactions are performed at room temperature in a 384-well plate in a final volume of 20 µL containing 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20.[3]
-
Compound Incubation: 5 nM of the METTL3/14 enzyme complex is pre-incubated with a dose range of this compound for 10 minutes.[3]
-
Reaction Initiation: The reaction is initiated by adding 0.2 µM of the RNA substrate and 0.5 µM of S-adenosylmethionine (SAM).[3]
-
Reaction Incubation and Termination: The reaction is incubated for 60 minutes at room temperature and then quenched by adding 40 µL of 7.5% TCA containing an internal standard.[3]
-
Analysis: The level of methylated RNA is quantified using RapidFire Mass Spectrometry (RFMS). IC50 values are calculated from the dose-response curves.
Surface Plasmon Resonance (SPR) (for Kd Determination)
Objective: To measure the binding affinity (dissociation constant, Kd) of this compound to the METTL3/METTL14 complex.
Protocol:
-
Immobilization: The purified METTL3/METTL14 protein complex is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
SAM Competition: To confirm a SAM-competitive binding mode, the experiment is repeated with SAM included in the running buffer, which is expected to reduce the binding affinity of this compound.[3]
-
Data Analysis: The association and dissociation rates are used to calculate the Kd.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with METTL3 in a cellular context.
Protocol:
-
Cell Treatment: Intact cells (e.g., MOLM-13) are treated with various concentrations of this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble METTL3 in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The melting curve of METTL3 is plotted against temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates stabilization of METTL3 by this compound binding, confirming target engagement.
In Vivo Patient-Derived Xenograft (PDX) Model for AML
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant AML model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Xenograft Implantation: Primary human AML cells from patients are transplanted into the mice.
-
Treatment: Once the engraftment of AML cells is confirmed, mice are treated with this compound (e.g., 50 mg/kg, intraperitoneal injection, once daily) or a vehicle control for a specified duration (e.g., 12 or 21 days).[3][8]
-
Monitoring: Mice are monitored for signs of toxicity, and body weight is recorded regularly.[3]
-
Efficacy Assessment: The primary endpoints are the extent of AML engraftment in peripheral blood and bone marrow, and overall survival of the mice.[3][4]
-
Pharmacodynamic Analysis: At the end of the study, tissues can be collected to measure m6A levels and the expression of METTL3 target proteins to confirm in vivo target modulation.
Visualizations: Signaling Pathways and Experimental Workflows
METTL3 Signaling Pathway and this compound Inhibition
Caption: METTL3-mediated m6A modification and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a groundbreaking tool compound and a potential therapeutic agent that has provided the first preclinical proof-of-concept for the catalytic inhibition of METTL3 in AML.[8] Its high potency, selectivity, and demonstrated in vivo efficacy underscore the therapeutic promise of targeting the m6A RNA modification pathway in cancer. Further investigation and clinical development of METTL3 inhibitors, such as the follow-on compound STC-15, are warranted to translate these preclinical findings into benefits for patients.
References
- 1. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 serves an oncogenic role in human ovarian cancer cells partially via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
The Role of STM2457 in m6A RNA Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA), playing a critical role in RNA metabolism, including splicing, stability, and translation. The m6A modification is dynamically regulated by a complex interplay of "writer," "eraser," and "reader" proteins. The primary writer complex consists of the catalytic subunit METTL3 (Methyltransferase-like 3) and its binding partner METTL14. Dysregulation of m6A modification has been implicated in the pathogenesis of numerous diseases, most notably cancer. STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the METTL3 catalytic activity. This technical guide provides an in-depth overview of the role of this compound in the context of m6A RNA modification, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and downstream effects.
Introduction to m6A RNA Modification and the Role of METTL3
The m6A modification is a reversible epigenetic mark on RNA, predominantly installed by the METTL3-METTL14 methyltransferase complex.[1] This complex transfers a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence. METTL3 serves as the catalytic core of this complex.[1] The m6A modification influences various aspects of RNA fate by recruiting specific m6A-binding proteins ("readers"), which in turn dictate the downstream functional consequences.
In various cancers, including acute myeloid leukemia (AML), colorectal cancer, pancreatic cancer, and breast cancer, METTL3 is often overexpressed and plays a oncogenic role by enhancing the translation of cancer-promoting mRNAs.[2][3][4][5] This has positioned METTL3 as a promising therapeutic target for anti-cancer drug development.
This compound: A Selective Inhibitor of METTL3
This compound is a highly potent and selective catalytic inhibitor of METTL3.[1] It was identified through a high-throughput screen and subsequent optimization.[1] this compound directly binds to the METTL3/METTL14 heterodimer in a SAM-competitive manner, thereby inhibiting its methyltransferase activity.[1] This inhibition leads to a global reduction in m6A levels on poly-A+ enriched RNA.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Assay | Reference |
| IC50 (METTL3/14) | 16.9 nM | Biochemical Activity Assay | [1] |
| Kd (METTL3/14) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Cellular IC50 (MOLM-13) | 0.6 - 10.3 µM | Cell Proliferation Assay | [1][6] |
Table 1: In vitro and cellular potency of this compound.
| Target | Selectivity (fold vs. METTL3) | Assay Type | Reference |
| Other RNA Methyltransferases | >1,000 | Biochemical Assays | [1] |
| DNA and Protein Methyltransferases (panel of 45) | >1,000 | Biochemical Assays | [1] |
| Kinases (panel of 468) | No significant inhibition | Kinase Panel Screening | [1] |
Table 2: Selectivity profile of this compound.
Mechanism of Action and Downstream Effects of this compound
This compound exerts its biological effects by inhibiting the catalytic activity of METTL3, leading to a reduction in m6A modification on target mRNAs. This decrease in m6A levels can alter the stability and translation of these transcripts, ultimately affecting cellular processes like proliferation, differentiation, and apoptosis.[1] In cancer cells, this compound has been shown to specifically reduce m6A levels on known oncogenic mRNAs, such as MYC, SP1, and HOXA10, leading to their decreased expression and subsequent anti-tumor effects.[1]
Caption: Mechanism of action of this compound in inhibiting m6A RNA modification.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
m6A-meRIP-Seq (m6A-Specific Methylated RNA Immunoprecipitation Sequencing)
This technique is used to identify and quantify m6A-modified transcripts on a genome-wide scale.
Protocol:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify poly(A)+ RNA and fragment it into ~100-nucleotide fragments.
-
Immunoprecipitation: Incubate the fragmented RNA with an m6A-specific antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments.
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and a parallel input control library from the initial fragmented RNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Identify m6A peaks by comparing the enrichment of reads in the immunoprecipitated sample to the input control.
Caption: Workflow for m6A-meRIP-Seq.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. The binding of a ligand can stabilize the target protein, increasing its melting temperature.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Polysome Fractionation
This technique is used to assess the translational status of specific mRNAs by separating transcripts based on the number of associated ribosomes.
Protocol:
-
Cell Lysis and Sucrose Gradient Preparation: Lyse cells under conditions that preserve polysome integrity. Prepare a sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed. This separates the lysate components based on their sedimentation coefficient, with heavier polysomes migrating further down the gradient.
-
Fraction Collection: Collect fractions from the gradient.
-
RNA Isolation and Analysis: Isolate RNA from each fraction. Quantify the amount of a specific mRNA in each fraction using RT-qPCR to determine its association with monosomes or polysomes. A shift from polysome to monosome fractions upon treatment with an inhibitor like this compound indicates a reduction in translation initiation.
Therapeutic Potential and Future Directions
The development of this compound has provided a crucial tool to probe the function of METTL3 and the therapeutic potential of targeting the m6A pathway.[1] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including AML, colorectal cancer, pancreatic cancer, breast cancer, and neuroblastoma, where it reduces tumor growth and promotes cancer cell death.[1][2][3][4][7]
The high selectivity and in vivo activity of this compound make it a promising candidate for further clinical development. Future research will likely focus on:
-
Clinical Trials: Evaluating the safety and efficacy of this compound or similar METTL3 inhibitors in human cancer patients.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapies or other targeted agents.[8]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to METTL3 inhibition.
-
Exploring Other Diseases: Investigating the role of METTL3 and the therapeutic potential of this compound in other diseases where m6A modification is implicated, such as viral infections and autoimmune disorders.[6][9]
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journal-dtt.org [journal-dtt.org]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the m6A RNA modification pathway blocks SARS-CoV-2 and HCoV-OC43 replication - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of STM2457: A First-in-Class METTL3 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
STM2457 is a pioneering, potent, and highly selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. Its discovery represents a significant milestone in the exploration of epitranscriptomics as a therapeutic frontier, particularly in oncology. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its application in Acute Myeloid Leukemia (AML).
Introduction to METTL3 and its Role in Cancer
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotic cells, playing a crucial role in various aspects of RNA metabolism, including splicing, stability, translation, and localization. The primary enzyme responsible for catalyzing this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.
Dysregulation of m6A methylation has been implicated in the pathogenesis of numerous diseases, including a variety of cancers. In Acute Myeloid Leukemia (AML), METTL3 has been identified as a critical dependency, promoting the translation of key oncogenic transcripts such as MYC, BCL2, and SP1, thereby driving leukemogenesis and maintaining the leukemic state. This dependency makes METTL3 an attractive therapeutic target for the development of novel anti-cancer agents.
Discovery of this compound
This compound was discovered through a systematic drug discovery campaign that began with a high-throughput screen (HTS) to identify inhibitors of the METTL3-METTL14 complex. This effort led to the identification of an initial hit compound which, through a process of structure-guided medicinal chemistry and optimization of its physicochemical and pharmacokinetic properties, yielded this compound. This novel compound demonstrated significantly improved potency and selectivity for METTL3.[1]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [2] |
| Molecular Weight | 444.53 g/mol | [2] |
| Solubility (DMSO) | >1 mM | [3] |
Mechanism of Action
This compound is a S-adenosylmethionine (SAM)-competitive inhibitor of METTL3.[1][4] It binds to the SAM-binding pocket of METTL3, preventing the transfer of a methyl group from SAM to adenosine residues on target mRNAs. This leads to a global reduction in m6A levels on poly(A)+ RNA.[1] The subsequent decrease in m6A modification of key leukemogenic transcripts results in their reduced translation, leading to a decrease in the levels of oncoproteins critical for AML cell survival and proliferation.[4] This ultimately induces differentiation and apoptosis in AML cells.[1][4]
Signaling Pathway
The inhibitory action of this compound on METTL3 initiates a cascade of events that disrupt the oncogenic signaling network in AML.
Preclinical Efficacy
The preclinical activity of this compound has been extensively evaluated in both in vitro and in vivo models of AML.
In Vitro Activity
This compound demonstrates potent and selective inhibition of METTL3 and robust anti-proliferative effects in AML cell lines.
| Parameter | Value | Cell Line/Assay | Reference |
| METTL3 IC₅₀ | 16.9 nM | Biochemical Assay | [1][3] |
| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance | [1][3] |
| Cellular Proliferation IC₅₀ | 0.6 - 10.3 µM | Panel of AML cell lines | [2][5] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The anti-leukemic activity of this compound was confirmed in multiple AML patient-derived xenograft (PDX) models. Daily intraperitoneal administration of this compound led to a significant reduction in tumor burden and prolonged survival in treated mice.
| PDX Model | Dosing Regimen | Key Outcomes | Reference |
| NPM1c | 50 mg/kg, i.p., daily | Impaired engraftment, prolonged survival | [1] |
| MLL-AF6 | 50 mg/kg, i.p., daily | Impaired engraftment, prolonged survival | [1] |
| MLL-AF9/Flt3ITD/+ | 50 mg/kg, i.p., daily | Reduced engrafted AML cells, reduced spleen size | [4] |
Experimental Protocols
METTL3 Inhibition Assay (Biochemical IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) of this compound against the METTL3-METTL14 complex was determined using a radiometric filter-binding assay. The assay measures the transfer of a tritiated methyl group from [³H]-SAM to a substrate RNA.
-
Enzyme: Recombinant human METTL3-METTL14 complex.
-
Substrate: GGACU-biotinylated RNA oligonucleotide.
-
Cofactor: [³H]-S-adenosylmethionine.
-
Procedure: The enzyme, substrate, and varying concentrations of this compound were incubated in assay buffer. The reaction was initiated by the addition of [³H]-SAM and incubated at room temperature. The reaction was then stopped, and the mixture was transferred to a filter plate to capture the biotinylated RNA. The amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
The binding affinity of this compound to the METTL3-METTL14 complex was measured using surface plasmon resonance (SPR) technology.
-
Instrument: Biacore T200 (or equivalent).
-
Ligand: Biotinylated METTL3-METTL14 complex immobilized on a streptavidin-coated sensor chip.
-
Analyte: this compound at various concentrations.
-
Procedure: A series of this compound concentrations were injected over the sensor chip surface. The association and dissociation rates were monitored in real-time. To confirm SAM-competitive binding, the experiment was repeated in the presence of a constant concentration of SAM.
-
Data Analysis: The equilibrium dissociation constant (Kd) was determined by fitting the sensorgram data to a 1:1 binding model.
Cell Proliferation Assay (Cellular IC₅₀)
The effect of this compound on the proliferation of AML cell lines was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Lines: A panel of human AML cell lines (e.g., MOLM-13, MV4-11, THP-1).
-
Procedure: Cells were seeded in 96-well plates and treated with a dose-response range of this compound for 72 hours. After the incubation period, CellTiter-Glo® reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
Data Analysis: IC₅₀ values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Patient-Derived Xenograft (PDX) Model
The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing human AML patient-derived xenografts.
-
Animal Model: NOD/SCID gamma (NSG) mice.
-
Tumor Model: Primary AML cells from patients were intravenously injected into NSG mice. Engraftment was monitored by bioluminescence imaging or flow cytometry for human CD45+ cells in the peripheral blood.
-
Treatment: Once engraftment was established, mice were randomized into vehicle and treatment groups. This compound was formulated in a suitable vehicle (e.g., 20% (w/v) 2-hydroxypropyl-β-cyclodextrin) and administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily.[3]
-
Outcome Measures: Tumor burden was monitored by bioluminescence imaging. Survival was assessed as the primary endpoint. At the end of the study, bone marrow and spleen were harvested to determine the percentage of human CD45+ cells.
Experimental Workflow for In Vivo PDX Model
Clinical Development and Future Perspectives
The promising preclinical data for this compound paved the way for the development of a clinical candidate, STC-15, an orally bioavailable METTL3 inhibitor.[6] STC-15 has advanced into Phase 1 clinical trials for the treatment of patients with advanced solid tumors and lymphomas.[7] The development of METTL3 inhibitors like this compound and STC-15 represents a novel therapeutic strategy with the potential to address unmet medical needs in AML and other cancers. Further research is ongoing to explore the full therapeutic potential of METTL3 inhibition, including its use in combination with other anti-cancer agents.
Conclusion
This compound is a first-in-class, potent, and selective inhibitor of the METTL3 RNA methyltransferase. Its discovery and preclinical characterization have provided compelling evidence for the therapeutic targeting of METTL3 in AML. The successful translation of this research into a clinical candidate underscores the potential of modulating RNA epigenetics as a new paradigm in cancer therapy. The detailed technical information provided in this guide is intended to support further research and development in this exciting field.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 7. STM-2457 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
STM2457 chemical structure and properties
An In-Depth Technical Guide to STM2457: A First-in-Class METTL3 Inhibitor
Introduction
This compound is a first-in-class, highly potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3 (Methyltransferase-like 3).[1][2] As a key component of the m6A methyltransferase complex, METTL3 plays a critical role in the post-transcriptional regulation of gene expression. Its dysregulation has been implicated in the initiation and maintenance of various cancers, most notably acute myeloid leukemia (AML).[1] this compound was developed as a chemical probe to investigate the therapeutic potential of targeting RNA-modifying enzymes.[1] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data, intended for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a secondary carboxamide derived from the formal condensation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid and an imidazopyridine core.[3] Its development originated from a high-throughput screening campaign, followed by extensive optimization of potency and pharmacokinetic properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | [3] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [3][4] |
| Molecular Weight | 444.53 g/mol | [3][4] |
| CAS Number | 2499663-01-1 | [4][5] |
| SMILES | C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | [3] |
| Solubility (DMSO) | ≥ 49.5 mg/mL (111.35 mM) | [4][5] |
| In Vivo Formulation | 10% DMSO + 30% PEG300 + 5% Tween 80 + 55% ddH₂O (4.76 mg/mL) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |[4] |
Mechanism of Action
This compound functions as a catalytic inhibitor of the METTL3 component of the METTL3-METTL14 heterodimer complex.[1] It exhibits a high-affinity binding and operates through a cofactor-competitive mechanism, occupying the S-adenosyl methionine (SAM) binding pocket.[1][6][7] This direct inhibition blocks the transfer of a methyl group to adenosine residues on RNA, leading to a global reduction of m6A levels.[1][6]
In AML, the inhibition of METTL3 by this compound leads to a selective reduction of m6A levels on known leukemogenic mRNAs, such as MYC and HOXA10.[1] This disrupts their expression, consistent with a defect in translational efficiency, ultimately leading to reduced AML cell growth, increased apoptosis, and myeloid differentiation.[1][8]
Beyond AML, this compound has been shown to activate the DNA damage response via the ATM-Chk2 pathway in esophageal squamous cell carcinoma and downregulate EGFR expression in oral squamous cell carcinoma.[9] Furthermore, METTL3 inhibition by this compound can induce a cell-intrinsic interferon response, enhancing antitumor immunity by promoting the formation of double-stranded RNA (dsRNA) and activating interferon-stimulated genes.[10]
Biological and Pharmacological Activity
This compound is characterized by its high potency against the METTL3 enzyme and its efficacy in cellular and in vivo models of cancer.
Table 2: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay | Reference |
|---|---|---|---|
| IC₅₀ (METTL3/14) | 16.9 nM | Biochemical Activity Assay | [1][4] |
| IC₅₀ (METTL3) | 17 nM | RFMS Assay | [11] |
| Kᵈ (METTL3/14) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Kᵈ (METTL3) | 3.2 nM | Surface Plasmon Resonance (SPR) |[11] |
The compound demonstrates potent anti-proliferative effects across a range of cancer cell lines.
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Proliferation) | Assay Duration | Reference |
|---|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia (AML) | 3.5 µM | Not Specified | [11] |
| Various AML | Acute Myeloid Leukemia (AML) | 0.6 - 10.3 µM | 72 hours | [4] |
| HCT116 | Colorectal Cancer (CRC) | ~20-40 µM (Effective Range) | 48 hours | [12][13] |
| PANC-1 | Pancreatic Cancer | ~10-20 µM (Effective Range) | Not Specified | [14] |
| Eca109 / KYSE150 | Esophageal Squamous Cell Carcinoma | Dose-dependent | Not Specified |[9] |
In vivo studies using patient-derived xenograft (PDX) models of AML have demonstrated significant therapeutic efficacy. Daily intraperitoneal administration of this compound at 50 mg/kg impaired AML engraftment, reduced tumor burden in the bone marrow and spleen, and significantly prolonged the lifespan of treated mice without signs of overt toxicity.[1][4]
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize this compound.
METTL3 Biochemical Inhibition Assay
This assay quantifies the ability of this compound to inhibit the catalytic activity of the METTL3/METTL14 complex.
-
Principle: A non-radioactive assay measuring the transfer of a methyl group from SAM to an RNA substrate. The reaction byproduct, S-adenosyl-homocysteine (SAH), is detected via a coupled enzymatic reaction that generates a quantifiable signal (e.g., luminescence or fluorescence).
-
Methodology:
-
Recombinant human METTL3/METTL14 enzyme complex is incubated in reaction buffer.
-
Serial dilutions of this compound (or DMSO vehicle control) are added to the enzyme.
-
The reaction is initiated by adding the substrates: S-adenosyl-methionine (SAM) and a synthetic RNA oligonucleotide containing a consensus methylation site.
-
The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection reagents are added to stop the methyltransferase reaction and initiate the signal-generating reaction.
-
The signal is read on a plate reader.
-
Data are normalized to controls, and IC₅₀ curves are generated using non-linear regression analysis.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (Kᵈ) of this compound to the METTL3/METTL14 complex.[1]
-
Principle: Changes in the refractive index at the surface of a sensor chip are measured as the analyte (this compound) flows over the immobilized ligand (METTL3/METTL14 protein), allowing for real-time determination of association (kₐ) and dissociation (kᏧ) rates.
-
Methodology:
-
The METTL3/METTL14 protein complex is immobilized onto a sensor chip surface.
-
A running buffer is flowed continuously over the chip to establish a stable baseline.
-
This compound, prepared in a series of concentrations, is injected sequentially over the surface, allowing for association.
-
Following the association phase, the running buffer is flowed again to monitor the dissociation of the compound.
-
The sensor chip surface is regenerated between cycles if necessary.
-
For competitive binding assays, the experiment is repeated with the addition of SAM to the running buffer to confirm a SAM-competitive binding mode.[1][6]
-
The resulting sensorgrams are analyzed using fitting models to calculate kₐ, kᏧ, and the equilibrium dissociation constant (Kᵈ = kᏧ/kₐ).
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
-
Principle: A metabolic or ATP-based assay (e.g., CellTiter 96 AQueous One, CCK-8) is used to quantify the number of viable cells in culture.[4][14]
-
Methodology:
-
Cancer cells (e.g., MOLM-13, HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[13][14]
-
Cells are treated with a range of concentrations of this compound (e.g., 0-100 µM) or DMSO vehicle control.[4]
-
Plates are incubated for a specified duration (e.g., 48-72 hours).[4][13]
-
The assay reagent is added to each well, and plates are incubated for 1-4 hours as per the manufacturer's protocol.
-
The absorbance or luminescence is measured using a microplate reader.
-
Cell viability is expressed as a percentage relative to the DMSO-treated control, and IC₅₀ values are calculated.
-
Methylated RNA Immunoprecipitation (MeRIP-qPCR)
MeRIP-qPCR is used to quantify changes in m6A methylation at specific gene transcripts following this compound treatment.[1]
-
Methodology:
-
RNA Isolation & Fragmentation: Total RNA is extracted from this compound- or DMSO-treated cells and fragmented into ~100-nucleotide fragments. A portion is saved as an "input" control.
-
Immunoprecipitation: The fragmented RNA is incubated with an anti-m6A antibody overnight. Protein A/G magnetic beads are added to capture the antibody-RNA complexes.
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound RNA. The enriched, m6A-containing RNA fragments are then eluted.
-
qRT-PCR: Both the eluted (IP) and input RNA are reverse transcribed into cDNA. qPCR is then performed using primers specific to target genes (MYC, HOXA10, etc.) and control genes.
-
Analysis: The m6A enrichment for a specific gene is calculated by normalizing the amount of transcript in the IP sample to the amount in the input sample.
-
In Vivo AML Xenograft Study
This protocol assesses the anti-tumor efficacy of this compound in a clinically relevant animal model.[1][4]
-
Principle: Immunodeficient mice are engrafted with human AML cells (either cell lines or patient-derived cells). Once tumors are established, mice are treated with this compound, and tumor growth and overall survival are monitored.
-
Methodology:
-
Engraftment: Immunodeficient mice (e.g., NSG mice) are irradiated and then injected intravenously with human AML cells (e.g., MOLM-13 or PDX cells).
-
Treatment: Once engraftment is confirmed (e.g., by monitoring human CD45⁺ cells in peripheral blood), mice are randomized into treatment and vehicle control groups.
-
Dosing: this compound is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).[1][4] The control group receives a vehicle solution.
-
Monitoring: Animal body weight and overall health are monitored regularly to assess toxicity. Tumor burden is monitored by measuring the percentage of human CD45⁺ cells in the blood, bone marrow, and spleen at the study endpoint.
-
Endpoint Analysis: The primary endpoints are overall survival and reduction in tumor burden. Tissues may be collected for further pharmacodynamic analysis (e.g., measuring m6A levels).
-
Conclusion
This compound is a seminal tool compound and potential therapeutic agent that has provided critical proof-of-concept for the inhibition of RNA methyltransferases as a viable anti-cancer strategy.[1] Its high potency, selectivity, and demonstrated efficacy in preclinical models of AML and other cancers make it an invaluable asset for research into the epitranscriptomic regulation of disease. The detailed characterization of its chemical properties and biological activities provides a solid foundation for further drug development efforts targeting METTL3 and other RNA-modifying enzymes.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C25H28N6O2 | CID 155167581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. | BioWorld [bioworld.com]
- 12. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcancer.org [jcancer.org]
- 14. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
The Epitranscriptomic Effects of STM2457: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. As a key "writer" of the m6A modification, METTL3 plays a critical role in post-transcriptional gene regulation, and its dysregulation is implicated in various pathologies, most notably acute myeloid leukemia (AML) and other cancers. This compound acts as a catalytic inhibitor, binding to the S-adenosylmethionine (SAM) pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on RNA. This guide provides an in-depth overview of the epitranscriptomic effects of this compound, summarizing its biochemical and cellular activity, detailing the experimental protocols used for its characterization, and visualizing its impact on key signaling pathways.
Core Mechanism and Biochemical Profile
This compound is a highly selective, SAM-competitive inhibitor of the METTL3-METTL14 methyltransferase complex.[1] Its primary mechanism of action is the direct inhibition of the catalytic activity of METTL3, which leads to a global reduction in m6A levels on poly-A+ enriched RNA.[1][2] This inhibition has been shown to be highly specific, with minimal effects on other RNA, DNA, or protein methyltransferases.[1][3]
Quantitative Biochemical and Cellular Data
The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The data below summarizes its key performance metrics.
| Parameter | Value | Assay | Target | Reference |
| Biochemical Potency (IC₅₀) | 16.9 nM | RF/MS Enzymatic Assay | METTL3/METTL14 Complex | [3][4] |
| Binding Affinity (Kᵈ) | 1.4 nM | Surface Plasmon Resonance (SPR) | METTL3/METTL14 Complex | [1][3] |
| Cellular m6A Reduction (IC₅₀) | ~1 µM | RNA Mass Spectrometry | MOLM-13 AML Cells | [1][2] |
Cellular Effects Across Malignancies
Treatment with this compound has demonstrated significant anti-neoplastic effects in a variety of cancer models, primarily by inducing apoptosis, promoting cellular differentiation, and reducing proliferation.
| Cancer Type | Cell Lines | Observed Effects | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13, others | Reduced cell growth, induction of differentiation and apoptosis. | [1][5] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, NCI-H460 | Inhibition of proliferation, sensitization to chemotherapy. | [6][7] |
| Colorectal Cancer (CRC) | HCT116, SW620 | Suppression of cell growth, induction of apoptosis. | [8][9] |
| Pancreatic Cancer | PANC-1 | Inhibition of proliferation, migration, and invasion. | [10] |
| Oral Squamous Cell Carcinoma (OSCC) | Eca109, KYSE150 | Inhibition of proliferation and migration, G0/G1 phase arrest. | |
| Breast Cancer | MCF7, SKBR3, MDA-MB231 | Reduced cell viability, inhibition of colony formation, induced apoptosis. | [11] |
Signaling Pathways and Epitranscriptomic Consequences
The inhibition of METTL3 by this compound initiates a cascade of epitranscriptomic changes that perturb oncogenic signaling pathways. By reducing m6A levels on specific mRNA transcripts, this compound affects their stability, translation, and subsequent protein expression.
Core Anti-Leukemic Pathway
In AML, METTL3-mediated m6A modification is crucial for the expression of key leukemogenic proteins such as c-MYC, BCL2, and SP1. This compound treatment reduces m6A marks on these transcripts, leading to decreased translational efficiency, reduced protein levels, and ultimately, apoptosis and myeloid differentiation.[1][5]
Chemosensitization in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, this compound enhances sensitivity to chemotherapy agents like paclitaxel (PTX) and cisplatin (CBP). It achieves this by reducing m6A modification on the mRNA of the drug efflux transporter ABCC2. The m6A reader protein YTHDF1 normally recognizes this mark and stabilizes the ABCC2 transcript. This compound treatment leads to ABCC2 mRNA destabilization, lower protein expression, reduced drug efflux, and increased chemosensitivity.[7]
Key Experimental Protocols
The characterization of this compound's epitranscriptomic effects relies on a suite of specialized molecular biology techniques. Below are summaries of the core methodologies.
Workflow for Assessing this compound Activity
A typical experimental workflow involves treating cancer cells with this compound, followed by multi-omic analysis to determine its effect on m6A levels, gene expression, and protein expression.
Methylated RNA Immunoprecipitation (MeRIP-qPCR/Seq)
This is the cornerstone technique for identifying and quantifying m6A modifications on specific RNAs.
-
RNA Isolation & Fragmentation : Total RNA is extracted from this compound-treated and control cells. The RNA is then chemically or enzymatically fragmented into ~100-nucleotide fragments.[12]
-
Immunoprecipitation (IP) : The fragmented RNA is incubated with magnetic beads conjugated to an anti-m6A antibody. This selectively captures RNA fragments containing the m6A modification. A control IP with non-specific IgG is run in parallel.[12]
-
RNA Elution & Purification : The m6A-enriched RNA is eluted from the beads and purified.
-
Quantification : The abundance of specific transcripts in the eluted RNA is quantified. For MeRIP-qPCR , reverse transcription followed by quantitative PCR (RT-qPCR) is used to measure the enrichment of candidate genes.[10] For MeRIP-Seq , the eluted RNA is used to prepare a library for next-generation sequencing, providing a transcriptome-wide map of m6A modifications.[1]
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and cytostatic effects of this compound.
-
CCK-8 / MTT Assay : Cells are seeded in 96-well plates and treated with a range of this compound concentrations. After incubation (e.g., 48-72 hours), a reagent (like CCK-8) is added, which is converted into a colored formazan product by metabolically active cells. The absorbance, read on a microplate reader, is proportional to the number of viable cells.[10][12]
-
Colony Formation Assay : A small number of cells (~1000-2000) are seeded in 6- or 12-well plates and allowed to grow for 10-14 days in the presence of this compound. The resulting colonies are fixed, stained with crystal violet, and counted to assess the long-term proliferative capacity of single cells.[6][10]
Western Blotting
This technique is used to measure the expression level of specific proteins.
-
Protein Extraction and Quantification : Cells are lysed, and the total protein concentration is determined using a BCA assay.[10]
-
Gel Electrophoresis : Equal amounts of protein (e.g., 20 µg) are separated by size via SDS-PAGE.[10]
-
Membrane Transfer : The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking and Antibody Incubation : The membrane is blocked (e.g., with 5% skim milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection : An enhanced chemiluminescence (ECL) substrate is added, and the resulting light signal, proportional to the amount of protein, is captured.
Clinical Context and Future Directions
The preclinical data for this compound has provided strong proof-of-concept for METTL3 inhibition as a therapeutic strategy. This has led to the development of STC-15, a clinical-grade METTL3 inhibitor from the same program, which entered first-in-human clinical trials in 2022 for patients with advanced solid tumors (NCT05584111). The initial focus is on safety and pharmacokinetics, with the potential to expand into AML and other hematological malignancies.[10][13]
The study of this compound has illuminated the profound impact of epitranscriptomic regulation on cancer biology. Future research will likely focus on identifying predictive biomarkers for METTL3 inhibitor sensitivity, exploring combination therapies with other epigenetic drugs or standard-of-care agents, and investigating the role of METTL3 and the therapeutic potential of its inhibition in a wider range of diseases.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. researchgate.net [researchgate.net]
- 9. jcancer.org [jcancer.org]
- 10. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification [mdpi.com]
- 11. journal-dtt.org [journal-dtt.org]
- 12. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
The Impact of STM2457 on Gene Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the effects of STM2457, a first-in-class catalytic inhibitor of the METTL3/METTL14 methyltransferase complex, on gene expression. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, molecular biology, and pharmacology.
Core Mechanism of Action
This compound is a potent and selective small molecule inhibitor of METTL3, the catalytic subunit of the N6-adenosine-methyltransferase complex.[1][2] It functions through a cofactor-competitive binding mode, displacing S-adenosylmethionine (SAM), the methyl donor, from the active site of the enzyme.[1] This inhibition leads to a global decrease in N6-methyladenosine (m6A) levels on messenger RNA (mRNA), a critical post-transcriptional modification that influences mRNA stability, splicing, and translation.[1][2] By altering the m6A landscape, this compound modulates the expression of key genes involved in tumorigenesis and other pathological processes.
Quantitative Analysis of Gene Expression Changes
Treatment with this compound induces significant alterations in the transcriptomes of various cancer cell lines. The following tables summarize the quantitative data from several key studies.
Table 1: Differentially Expressed Genes in Acute Myeloid Leukemia (AML) Cells
| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| MOLM-13 | Not Specified | 1,338 | 489 | Myeloid differentiation, Cell cycle |
Data from studies on the effects of this compound on the MOLM-13 AML cell line revealed a significant impact on genes regulating cell fate and proliferation.[1][3]
Table 2: Differentially Expressed Genes in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| A549 | 5 µM this compound for 3 days | 1,713 | 507 | Cytokine-cytokine receptor interaction |
In the A549 NSCLC cell line, this compound treatment led to a broad reprogramming of gene expression, with a notable downregulation of genes involved in cell-to-cell communication.[4]
Table 3: Differentially Expressed Genes in Colorectal Cancer (CRC) Cells
| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Most Significantly Affected Gene |
| HCT116 | Not Specified, 48 hours | 1,244 | 1,036 | Asparagine Synthetase (ASNS) |
Research in HCT116 colorectal cancer cells identified a substantial number of differentially expressed genes, with a pronounced effect on metabolic pathways, highlighted by the significant downregulation of ASNS.[5]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Maintenance: Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.
-
Incubation: Cells are incubated with the compound for the specified duration (e.g., 48, 72, or 96 hours) before harvesting for downstream applications.
RNA Sequencing (RNA-seq)
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial kit and treated with DNase I to remove any contaminating genomic DNA.
-
Library Construction: mRNA is enriched from the total RNA population using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. The ligated fragments are then amplified by PCR to generate the final sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina NovaSeq.
-
Bioinformatic Analysis: Raw sequencing reads are first assessed for quality. Adapters and low-quality bases are trimmed. The cleaned reads are then aligned to a reference genome. Gene expression is quantified by counting the number of reads mapping to each gene. Differential expression analysis is performed to identify genes with statistically significant changes in expression between the this compound-treated and control groups. Gene Ontology (GO) and pathway enrichment analyses are then used to interpret the biological significance of the differentially expressed genes.
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
-
RNA Fragmentation and Immunoprecipitation: Total RNA is chemically fragmented into smaller pieces. A portion of the fragmented RNA is saved as an input control. The remaining fragmented RNA is incubated with an antibody specific for m6A to immunoprecipitate the m6A-containing RNA fragments.
-
Library Preparation and Sequencing: Both the immunoprecipitated RNA and the input RNA are used to construct sequencing libraries, which are then sequenced.
-
Data Analysis: Sequencing reads are aligned to a reference genome. Peaks representing m6A-enriched regions are identified by comparing the read coverage in the immunoprecipitated sample to the input sample.
Visualization of Pathways and Workflows
Signaling Pathways and Molecular Interactions
Caption: The core mechanism of this compound action.
Caption: Key signaling pathways modulated by this compound.
Experimental and Logical Workflows
Caption: A generalized workflow for RNA sequencing analysis.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
STM2457: A First-in-Class METTL3 Inhibitor for Oncological and Other Indications
An In-depth Technical Review for Drug Development Professionals
STM2457 has emerged as a pioneering, potent, and highly selective small molecule inhibitor of the METTL3/METTL14 N6-methyladenosine (m6A) RNA methyltransferase complex. This document provides a comprehensive overview of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. The information is intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of METTL3, the catalytic subunit of the primary m6A methyltransferase complex.[1][2] By blocking the catalytic activity of METTL3, this compound leads to a global reduction in m6A levels on messenger RNA (mRNA).[1] This epitranscriptomic modulation results in decreased expression of key oncogenic proteins, such as MYC, c-Myc, SP1, and BRD4, ultimately leading to cell cycle arrest, cellular differentiation, and apoptosis in cancer cells.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various preclinical studies.
Table 1: Biochemical and Biophysical Properties
| Parameter | Value | Method | Reference |
| METTL3/METTL14 IC50 | 16.9 nM | Biochemical Activity Assay | [1][2] |
| METTL3/METTL14 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Selectivity | >1,000-fold vs. 45 other methyltransferases | Methyltransferase Profiling Panel | [1][2] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | IC50 | Assay | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | (See reference) | Proliferation Assay | [4] |
| HCT116 | Colorectal Cancer (CRC) | (See reference) | CCK-8 Assay | [5] |
| SW620 | Colorectal Cancer (CRC) | (See reference) | CCK-8 Assay | [5] |
| Eca109 | Esophageal Squamous Cell Carcinoma (ESCC) | (See reference) | Cell Viability Assay | [6] |
| KYSE150 | Esophageal Squamous Cell Carcinoma (ESCC) | (See reference) | Cell Viability Assay | [6] |
| PANC-1 | Pancreatic Cancer | (See reference) | CCK-8 Assay | [7] |
| SW1990 | Pancreatic Cancer | (See reference) | CCK-8 Assay | [7] |
Table 3: In Vivo Efficacy Studies
| Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| AML Patient-Derived Xenografts (PDX) | Acute Myeloid Leukemia (AML) | 50 mg/kg, daily, intraperitoneal | Impaired engraftment, prolonged survival | [1][8] |
| Colorectal Cancer Xenograft (HCT116 & SW620) | Colorectal Cancer (CRC) | 50 mg/kg, every three days, intraperitoneal | Suppressed tumor growth | [5] |
| Neuroblastoma Xenograft (Kelly & NGP) | Neuroblastoma | 50 mg/kg, daily for 14 days | Suppressed tumor growth, improved overall survival | [9] |
| Oral Squamous Cell Carcinoma (OSCC) Xenograft | Oral Squamous Cell Carcinoma (OSCC) | Not specified | Reduced tumor growth | [3] |
| Esophageal Squamous Cell Carcinoma (ESCC) Xenograft | Esophageal Squamous Cell Carcinoma (ESCC) | Not specified | Inhibited tumor growth | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: A generalized workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
While specific reagent concentrations and incubation times are highly dependent on the cell line and experimental setup, the following provides a general overview of the methodologies employed in the cited literature.
Cell Proliferation (CCK-8) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).[5][7][10]
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.[7][11]
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.[7][11]
-
Analysis: Cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Apoptosis (Flow Cytometry) Assay
-
Cell Culture and Treatment: Cells are cultured and treated with this compound at various concentrations for a defined time.[10]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10]
-
Analysis: Stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methylated RNA Immunoprecipitation (MeRIP) with qPCR
-
RNA Extraction: Total RNA is extracted from this compound- or vehicle-treated cells.
-
RNA Fragmentation: RNA is fragmented into smaller pieces.
-
Immunoprecipitation: A portion of the fragmented RNA is saved as input control. The remaining RNA is incubated with an anti-m6A antibody, followed by immunoprecipitation with protein A/G magnetic beads.
-
RNA Elution and Purification: The m6A-containing RNA fragments are eluted and purified.
-
Reverse Transcription and qPCR: Both the input and immunoprecipitated RNA are reverse-transcribed into cDNA. The abundance of specific transcripts is quantified using qPCR with gene-specific primers.[5]
-
Analysis: The enrichment of m6A on a specific transcript is calculated by normalizing the qPCR signal from the immunoprecipitated sample to the input sample.
In Vivo Xenograft Studies
-
Cell Implantation: A specified number of cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered, typically via intraperitoneal injection, at a specified dose and schedule.[5][8]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.[5]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further ex vivo analysis.[5]
Therapeutic Potential and Future Directions
The preclinical data for this compound strongly support its therapeutic potential in AML and a growing list of other malignancies.[5][6][9][12] Its high selectivity and in vivo efficacy have paved the way for clinical investigation. A first-in-human clinical trial of STC-15, a METTL3 inhibitor based on the research of this compound, has been initiated in patients with advanced solid tumors.[13] The primary focus of this initial trial is on safety and tolerability, with the potential for expansion into hematological malignancies like AML in the future.[12][13]
Further research is warranted to explore the full therapeutic scope of METTL3 inhibition, including its potential in combination therapies and in non-oncological diseases such as diabetic nephropathy and Fragile X syndrome.[14][15] The continued investigation of this compound and other METTL3 inhibitors holds significant promise for the development of novel epitranscriptomic-targeted therapies.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 9. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 13. leukaemiauk.org.uk [leukaemiauk.org.uk]
- 14. STM-2457 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. METTL3 Inhibitors and FDA-Approved Drugs in a New Fragile X Treatment Strategy Using Organoids • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
Methodological & Application
Application Notes and Protocols for STM2457 in Cell Culture Studies
Introduction
STM2457 is a first-in-class, highly potent, and selective small molecule inhibitor of the N6-methyladenosine (m⁶A) writer enzyme, METTL3 (Methyltransferase-like 3).[1][2][3][4][5] As a catalytic inhibitor, this compound competitively binds to the S-adenosylmethionine (SAM) binding pocket of the METTL3-METTL14 heterodimer complex, preventing the methylation of adenosine residues on RNA.[1][6] The m⁶A modification is the most abundant internal modification on eukaryotic mRNA and plays a critical role in regulating mRNA stability, splicing, and translation.[1][7] Dysregulation of METTL3 is implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML), making it a promising therapeutic target.[1][5][7]
These application notes provide an overview of this compound's mechanism of action, recommended dosage ranges for in vitro studies, and detailed protocols for key cell-based assays.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of METTL3. This leads to a global reduction of m⁶A levels in mRNA, which in turn alters the expression of key oncogenes by affecting their mRNA translation efficiency and stability.[1][5][8] In cancer cells, this can lead to cell cycle arrest, induction of apoptosis, and promotion of cellular differentiation.[1][5][7]
Caption: Mechanism of this compound action on the METTL3/METTL14 complex.
Application Notes: Dosage and Cellular Effects
The optimal concentration of this compound is cell-type dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each new cell line. Treatment duration typically ranges from 48 hours to several days, depending on the assay.
Table 1: Reported IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.05 - 0.1 | [1][9] |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | ~0.1 | [1][9] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~0.2 | [1][9] |
| HCT116 | Colorectal Cancer (CRC) | ~30-40 (at 72h) | [10][11] |
| SW620 | Colorectal Cancer (CRC) | ~30-40 (at 72h) | [10][11] |
| A549 | Non-Small Cell Lung Cancer | Not specified | [12] |
| H1975 | Non-Small Cell Lung Cancer | Not specified | [12] |
Note: IC₅₀ values can vary based on assay conditions and duration.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Concentration Range (µM) | Typical Duration | Notes |
| Cell Viability (CCK-8/MTT) | 0.01 - 50 µM | 48 - 120 hours | A broad range is recommended for initial IC₅₀ determination. |
| Apoptosis (Annexin V) | 5 - 40 µM | 48 hours | Higher concentrations are often required to induce a significant apoptotic response.[10][11] |
| Colony Formation | 1 - 10 µM | 10 - 14 days | Lower, non-lethal concentrations are used to assess long-term effects on proliferation.[10][11] |
| Western Blot | 0.1 - 10 µM | 48 - 72 hours | Used to observe changes in protein expression (e.g., c-Myc, MCL1, cleaved PARP).[3][13] |
| RNA m⁶A Quantification | 5 - 40 µM | 24 - 48 hours | Effective reduction in global m⁶A levels has been observed in this range.[10][14] |
| Cell Cycle Analysis | 5 - 40 µM | 24 - 48 hours | To assess effects on cell cycle progression, such as G0/G1 arrest.[7] |
Experimental Protocols
General Workflow
The following diagram outlines a general workflow for treating cultured cells with this compound for subsequent analysis.
Caption: General experimental workflow for this compound cell culture studies.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used for colorectal cancer cell lines.[10][11]
-
Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubation: Culture for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a 2X working solution of this compound in complete medium from a concentrated DMSO stock. Create a serial dilution to cover the desired concentration range (e.g., 0.01 µM to 50 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium and add 100 µL of the 2X this compound working solution or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-3 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on studies investigating this compound-induced apoptosis.[10][11]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 20 µM and 40 µM) and a vehicle control for 48 hours.[10][11]
-
Cell Harvest:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize and collect the adherent cells.
-
Combine the cells from the medium and the trypsinization step. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Protocol 3: Colony Formation Assay
This protocol assesses the long-term effect of this compound on cell proliferation and survival.[10][11]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: After 24 hours, replace the medium with fresh medium containing low concentrations of this compound (e.g., 5 µM and 10 µM) or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with the respective treatments every 3-4 days.
-
Staining:
-
When visible colonies have formed, wash the wells twice with PBS.
-
Fix the colonies with 4% paraformaldehyde or ice-cold methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Analysis:
-
Gently wash the plates with water and allow them to air dry.
-
Photograph the plates and count the number of colonies (typically >50 cells).
-
Downstream Signaling Pathways
Inhibition of METTL3 by this compound has been shown to impact several key cancer-related pathways.
Caption: Key downstream pathways and molecules affected by this compound.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jcancer.org [jcancer.org]
- 11. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STM2457 in a Mouse Xenograft Model
For Research Use Only
Introduction
STM2457 is a first-in-class, potent, and selective catalytic inhibitor of METTL3 (Methyltransferase-like 3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2][3] The m6A modification is the most abundant internal modification on mRNA and plays a crucial role in the regulation of gene expression.[1] Dysregulation of METTL3 has been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML), colorectal cancer (CRC), and oral squamous cell carcinoma (OSCC).[1][4][5] this compound exerts its anti-tumor effects by inhibiting the catalytic activity of the METTL3/METTL14 complex, leading to reduced m6A levels on the mRNA of key oncogenes, such as c-Myc, which in turn decreases their stability and expression.[1][5] This leads to decreased cancer cell proliferation, increased apoptosis, and cell cycle arrest.[1][2] These application notes provide an overview and protocols for utilizing this compound in a preclinical mouse xenograft model.
Mechanism of Action
This compound is a SAM-competitive inhibitor of the METTL3/METTL14 heterodimer, with a reported IC50 of approximately 16.9 nM.[1][6] By binding to the METTL3 catalytic pocket, this compound prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine residues on RNA. This inhibition is highly specific to METTL3.[1] The resulting decrease in m6A modification of oncogenic transcripts leads to their destabilization and reduced translation, ultimately suppressing tumor growth.[1][5]
Data from Preclinical Xenograft Studies
This compound has demonstrated significant anti-tumor efficacy in various mouse xenograft models. The following tables summarize representative data from studies in Acute Myeloid Leukemia (AML) and Colorectal Cancer (CRC).
Table 1: Summary of this compound Efficacy in AML Patient-Derived Xenograft (PDX) Models
| Model | Genotype | Treatment Group | Dosing Schedule | Outcome | Reference |
|---|---|---|---|---|---|
| PDX-1 | NPM1c | Vehicle | Daily | Median survival: ~30 days | [1] |
| This compound (50 mg/kg) | Daily | Significantly prolonged survival | [1] | ||
| PDX-2 | MLL-AF6 | Vehicle | Daily | Median survival: ~40 days | [1] |
| | | this compound (50 mg/kg) | Daily | Significantly prolonged survival |[1] |
Table 2: Summary of this compound Efficacy in a Colorectal Cancer Xenograft Model
| Cell Line | Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 14) | Mean Tumor Weight (Day 14) | Reference |
|---|---|---|---|---|---|
| HCT116 | DMSO (Vehicle) | Every 3 days | ~1000 mm³ | ~0.8 g | [4] |
| This compound (50 mg/kg) | Every 3 days | ~400 mm³ | ~0.3 g | [4] | |
| SW620 | DMSO (Vehicle) | Every 3 days | ~1200 mm³ | ~1.0 g | [4] |
| | this compound (50 mg/kg) | Every 3 days | ~500 mm³ | ~0.4 g |[4] |
Experimental Protocols
The following are generalized protocols for a subcutaneous xenograft study using this compound. Specific cell lines, mouse strains, and endpoints should be optimized for the research question.
1. Cell Culture and Implantation
-
Cell Lines: Use cancer cell lines with known METTL3 expression or dependency (e.g., MOLM-13 for AML, HCT116 for CRC).[4][7]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NSG) of 4-6 weeks of age.[4]
-
Implantation:
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 80-100 mm³) before starting treatment.[8]
-
2. This compound Formulation and Administration
-
Formulation: A common in vivo formulation for this compound is 10% DMSO, 30% PEG300, 5% Tween 80, and 55% ddH2O.[6] The solution should be prepared fresh daily.
-
Dosage: Effective doses in published studies range from 30 mg/kg to 50 mg/kg.[1][4][6][8]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.[4][6]
-
Dosing Schedule: Dosing can be daily or every three days, depending on the model and study design.[1][4]
3. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.[1][8]
-
Endpoints:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints can include survival analysis, measurement of tumor weight at the end of the study, and biomarker analysis.[1][4]
-
For mechanistic studies, excised tumors can be analyzed by immunohistochemistry (IHC) for proliferation markers (Ki-67) and apoptosis (TUNEL), or by Western blot for target protein expression (e.g., c-Myc, MCL1).[4][7]
-
4. Study Design and Controls
A robust study design is critical for interpretable results.
Safety and Toxicology
In preclinical models, daily treatment with this compound at doses up to 50 mg/kg has been reported to be well-tolerated, with no significant impact on mouse body weight or overt signs of toxicity.[1] However, it is essential to monitor animals closely for any adverse effects.
Conclusion
This compound is a promising anti-cancer agent that targets the m6A RNA modification pathway. The protocols and data presented here provide a framework for designing and executing in vivo xenograft studies to evaluate the efficacy and mechanism of action of this compound. Careful planning of the experimental design, including appropriate controls and relevant endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. drughunter.com [drughunter.com]
- 4. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for STM2457 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer is a highly aggressive malignancy with a poor prognosis, necessitating the development of novel therapeutic strategies.[1] Recent research has highlighted the significance of epigenetic modifications in cancer progression. One such modification, N6-methyladenosine (m6A) RNA methylation, is a critical regulator of gene expression. The METTL3-METTL14 methyltransferase complex is the primary "writer" of this modification. In pancreatic cancer, the long non-coding RNA (lncRNA) BRAF-activated noncoding RNA (BANCR) is often overexpressed and associated with poor clinical outcomes.[1][2] The expression of BANCR is enhanced by m6A modification.[1]
STM2457 is a first-in-class, potent, and selective catalytic inhibitor of METTL3.[1] By inhibiting METTL3, this compound reduces the m6A modification of BANCR, leading to its downregulation.[1] This, in turn, inhibits the proliferation, migration, and invasion of pancreatic cancer cells, suggesting that this compound is a promising therapeutic agent for pancreatic cancer.[1][2]
These application notes provide detailed protocols for studying the effects of this compound on pancreatic cancer cell lines, along with data presentation guidelines and visualizations of the underlying signaling pathway and experimental workflows.
Data Summary
The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines based on published research.
Table 1: Effect of this compound on the Viability and Colony Formation of PANC-1 Cells
| Assay | Treatment | Result | Reference |
| Cell Viability (CCK-8 Assay) | This compound (vs. DMSO control) | Dose-dependent decrease in cell viability. | [1] |
| Colony Formation Assay | This compound (vs. DMSO control) | Significant reduction in the number and size of colonies. | [1] |
Table 2: Effect of this compound on the Migration and Invasion of Pancreatic Cancer Cells
| Assay | Cell Line | Treatment | Result | Reference |
| Wound Healing Assay | PANC-1 | This compound (vs. DMSO control) | Significant inhibition of wound closure. | [1] |
| Transwell Invasion Assay | PANC-1, SW1990 | This compound (vs. DMSO control) | Significant reduction in the number of invaded cells. | [1] |
Table 3: Effect of this compound on Gene and Protein Expression in PANC-1 Cells
| Target | Assay | Treatment | Result | Reference |
| METTL3 | Western Blot, RT-qPCR | This compound (vs. DMSO control) | Significant decrease in protein and mRNA expression. | [1] |
| BANCR | RT-qPCR | This compound (vs. DMSO control) | Significant decrease in mRNA expression. | [1] |
| BANCR m6A modification | MeRIP-seq | This compound (vs. DMSO control) | Significant reduction in m6A methylation. | [1] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in pancreatic cancer cells. This compound inhibits the methyltransferase activity of METTL3, leading to a decrease in the N6-methyladenosine modification of the lncRNA BANCR. This results in the downregulation of BANCR expression, which in turn suppresses the malignant phenotypes of pancreatic cancer cells, including proliferation, migration, and invasion.
Caption: this compound signaling pathway in pancreatic cancer.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines.
Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines:
-
PANC-1 (human pancreatic carcinoma, epithelial-like)
-
SW1990 (human pancreatic adenocarcinoma)
-
HPDECs (immortalized human pancreatic ductal epithelial cells - as a non-malignant control)
-
-
Culture Media:
-
PANC-1: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
SW1990 and HPDECs: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
This compound Preparation and Application:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treat cells with varying concentrations of this compound or a DMSO vehicle control for the indicated times as specified in the individual assay protocols.
-
Protocol 2: Cell Viability (CCK-8) Assay
-
Seeding: Seed PANC-1 or SW1990 cells into 96-well plates at a density of 5,000 cells/well.
-
Incubation: Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Protocol 3: Colony Formation Assay
-
Seeding: Seed PANC-1 or SW1990 cells into 6-well plates at a low density (e.g., 500 cells/well).
-
Treatment: Treat the cells with this compound or DMSO vehicle control.
-
Incubation: Incubate the plates for approximately 2 weeks, replacing the medium with fresh treatment medium every 3-4 days.
-
Fixation and Staining:
-
Wash the colonies with Phosphate-Buffered Saline (PBS).
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.1% crystal violet for 20 minutes.
-
-
Imaging and Quantification:
-
Wash the plates with water and allow them to air dry.
-
Photograph the plates and count the number of colonies (typically defined as clusters of >50 cells).
-
Protocol 4: Wound Healing (Scratch) Assay
-
Seeding: Seed PANC-1 cells in 6-well plates and grow them to 90-100% confluency.
-
Scratching: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a low concentration of serum (e.g., 1% FBS) with either this compound or DMSO vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the wound closure rate as a percentage of the initial wound area.
Protocol 5: Transwell Invasion Assay
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend PANC-1 or SW1990 cells in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Treatment: Add this compound or DMSO vehicle control to the upper chamber with the cells.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Removal and Staining:
-
Remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the invaded cells with 0.1% crystal violet.
-
-
Imaging and Quantification:
-
Take images of the stained cells under a microscope.
-
Count the number of invaded cells in several random fields of view.
-
References
Application of STM2457 in Colorectal Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM2457 is a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3. In the context of colorectal cancer (CRC), METTL3 is frequently upregulated and plays a crucial role in tumor progression, immune escape, and drug resistance. This compound exerts its anti-cancer effects by inhibiting the catalytic activity of METTL3, leading to a reduction in m6A methylation on target messenger RNAs (mRNAs). This application note provides a comprehensive overview of the use of this compound in CRC research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.
Mechanism of Action
In colorectal cancer, this compound's primary mechanism of action is the inhibition of METTL3, which subsequently reduces the m6A modification of specific target mRNAs. One of the key downstream targets identified is Asparagine Synthetase (ASNS). By inhibiting METTL3, this compound decreases the m6A modification on ASNS mRNA, leading to its downregulation. This reduction in ASNS levels has been shown to suppress CRC cell growth and induce apoptosis. Overexpression of ASNS can partially rescue the anti-tumor effects of this compound, confirming its importance as a downstream effector.
Investigating SARS-CoV-2 Replication with STM2457: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the novel beta-coronavirus SARS-CoV-2, has spurred an urgent global effort to identify effective antiviral therapeutics. One promising avenue of research involves targeting host-cell factors that the virus hijacks for its replication. STM2457 is a highly selective, first-in-class small molecule inhibitor of the human N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2] Emerging evidence indicates that the m6A RNA modification pathway is a crucial host dependency factor for SARS-CoV-2 replication.[1][3] this compound presents a novel strategy to disrupt the viral life cycle by targeting this host-mediated RNA modification.[4][5]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate SARS-CoV-2 replication. We include a summary of its antiviral activity, detailed protocols for key in vitro experiments, and a discussion of its mechanism of action.
Mechanism of Action: Targeting the m6A RNA Modification Pathway
SARS-CoV-2, like many viruses, relies on host cellular machinery to replicate its RNA genome and express its viral proteins. The m6A modification is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is installed by a methyltransferase complex with METTL3 as the key catalytic subunit. This modification influences various aspects of RNA metabolism, including stability, splicing, and translation.
This compound specifically inhibits the catalytic activity of METTL3, thereby preventing the m6A modification of both host and viral RNA.[1] Studies have shown that SARS-CoV-2 RNA is m6A-modified and that depletion of METTL3 or treatment with this compound leads to a significant reduction in viral replication.[1][3] This suggests that the virus has co-opted the host m6A machinery to facilitate its own life cycle. The antiviral effect of this compound is not associated with an induction of the type I interferon response.[1]
Caption: this compound inhibits METTL3-mediated m6A modification of viral RNA.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound against SARS-CoV-2 and another human beta-coronavirus, HCoV-OC43.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Fold Reduction in Virus Production | Reference |
| SARS-CoV-2 | A549+ACE2 | High-Content Imaging | % mNeonGreen-expressing cells | 16.84 | >90% reduction at 30 µM | [1] |
| SARS-CoV-2 | A549+ACE2 | Viral Titer Assay | Infectious virus production | - | 300-fold | [1] |
| HCoV-OC43 | MRC-5 | High-Content Imaging | % infected cells | ~21 | >80% reduction at highest dose | [1][4] |
| HCoV-OC43 | MRC-5 | Viral Titer Assay | Infectious virus production | - | >100-fold | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| A549+ACE2 | Not specified | Not specified | Not specified | |
| MRC-5 | Not specified | Not specified | Not specified |
Note: Specific CC50 values for this compound in the context of SARS-CoV-2 infection studies were not detailed in the provided search results. A thorough cytotoxicity assessment is a critical component of antiviral drug evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Caption: Workflow for evaluating the antiviral properties of this compound.
Cell Culture and Virus Propagation
-
Cell Lines:
-
A549+ACE2: Human lung adenocarcinoma cells engineered to stably express human ACE2.
-
Vero E6: African green monkey kidney epithelial cells, highly permissive to SARS-CoV-2.
-
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and for A549+ACE2 cells, a selection antibiotic such as puromycin.
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020). All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.
-
Virus Stock Propagation: Infect Vero E6 cells at a low multiplicity of infection (MOI) and harvest the supernatant when cytopathic effect (CPE) is widespread. Clarify the supernatant by centrifugation and store at -80°C.
Cytotoxicity Assay (CC50 Determination)
-
Objective: To determine the concentration of this compound that causes 50% reduction in cell viability.
-
Method (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed A549+ACE2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Antiviral Activity Assay (EC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits 50% of viral replication.
-
Method (High-Content Imaging):
-
Seed A549+ACE2 cells in a 96-well, optically clear bottom plate.
-
Treat cells with serial dilutions of this compound for a specified pre-treatment time (e.g., 2 hours).
-
Infect the cells with a SARS-CoV-2 strain engineered to express a fluorescent reporter (e.g., mNeonGreen) at a specific MOI.
-
Incubate for a defined period (e.g., 48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of infected (fluorescent) cells relative to the total number of cells (DAPI-stained nuclei).
-
Calculate the EC50 value by plotting the percentage of infection inhibition against the log of the compound concentration.
-
Viral Titer Reduction Assay (Plaque Assay)
-
Objective: To quantify the reduction in infectious virus particles produced in the presence of this compound.
-
Method:
-
Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
In a separate plate, pre-treat A549+ACE2 cells with this compound at various concentrations.
-
Infect the treated A549+ACE2 cells with SARS-CoV-2.
-
After the incubation period (e.g., 48 hours), collect the supernatant.
-
Perform 10-fold serial dilutions of the collected supernatant.
-
Infect the Vero E6 monolayers with these dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution.
-
Count the number of plaques to determine the viral titer (Plaque Forming Units per mL, PFU/mL).
-
Compare the titers from this compound-treated and untreated cells to calculate the fold reduction.
-
Immunoblot Analysis of Viral Proteins
-
Objective: To assess the effect of this compound on the expression of specific viral proteins.
-
Method:
-
Treat A549+ACE2 cells with this compound or a control compound.
-
Infect the cells with SARS-CoV-2 at a high MOI.
-
At various time points post-infection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for SARS-CoV-2 proteins (e.g., Nucleocapsid or Spike) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
-
Objective: To identify the m6A modification sites on the SARS-CoV-2 RNA genome and assess the impact of this compound.
-
Method:
-
Infect A549+ACE2 cells with SARS-CoV-2 in the presence of this compound or a control.
-
Extract total RNA from the cells.
-
Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).
-
Perform immunoprecipitation using an antibody specific for m6A. A portion of the fragmented RNA should be saved as an input control.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the m6A-containing RNA fragments.
-
Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA.
-
Sequence the libraries using a high-throughput sequencing platform.
-
Analyze the sequencing data to identify m6A peaks in the viral genome and compare the methylation patterns between this compound-treated and control samples.
-
Other Potential Applications
While the primary focus of these notes is on SARS-CoV-2, the inhibitory action of this compound on METTL3 suggests broader applications. METTL3 has been implicated in the progression of various cancers, including acute myeloid leukemia (AML).[6][7] A structurally related METTL3 inhibitor, STC-15, has entered clinical trials for the treatment of solid tumors and AML.[6][7][8] Therefore, this compound can also be a valuable research tool in oncology to study the role of m6A modification in cancer biology. Additionally, research is exploring the role of METTL3 inhibitors in other diseases like Fragile X syndrome.[9]
Conclusion
This compound is a powerful chemical probe for elucidating the role of the m6A RNA modification pathway in SARS-CoV-2 replication. Its high selectivity for METTL3 allows for targeted investigation of this host-dependent process. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to study its antiviral effects and further explore the intricacies of coronavirus-host interactions. This line of research holds significant promise for the development of novel, host-directed antiviral therapies.
References
- 1. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanopore Direct RNA Sequencing Protocol - CD Genomics [cd-genomics.com]
- 3. Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 5. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MeRIP-Seq/m6A-seq [illumina.com]
- 7. biostate.ai [biostate.ai]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay | Springer Nature Experiments [experiments.springernature.com]
Application Note: Transcriptome Profiling with the METTL3 Inhibitor STM2457 using RNA Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a critical role in RNA metabolism, including splicing, stability, and translation.[1][2] The primary enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex.[1][2] METTL3, the catalytic subunit of this complex, has emerged as a significant therapeutic target, particularly in oncology, where its dysregulation is linked to the initiation and progression of various cancers, including acute myeloid leukemia (AML).[1][3]
STM2457 is a potent, selective, and bioavailable first-in-class catalytic inhibitor of METTL3.[1][4] It competitively binds to the S-adenosyl methionine (SAM) pocket of METTL3, effectively inhibiting the m6A modification of RNA.[1][4] While inhibition of METTL3 can affect mRNA translational efficiency, numerous studies have demonstrated that treatment with this compound leads to significant changes in the transcriptome.[1][5][6] RNA sequencing (RNA-seq) is therefore a powerful and essential tool for elucidating the genome-wide transcriptional consequences of METTL3 inhibition by this compound, identifying downstream pathways, and discovering potential biomarkers.
This document provides a detailed protocol for conducting RNA-seq experiments on cultured cells treated with this compound and summarizes key findings from published studies.
Mechanism of Action
This compound specifically inhibits the catalytic activity of the METTL3/METTL14 complex. This leads to a global reduction of m6A levels on mRNA. The decrease in m6A modification can alter the fate of target transcripts by affecting their stability and translation, ultimately resulting in a remodeled gene expression landscape. This can trigger various cellular responses, including cell differentiation, apoptosis, and cell cycle arrest.[1][4]
Data Presentation: Summary of Reported Transcriptomic Changes
Treatment with this compound induces substantial changes in gene expression across various cancer cell lines. The table below summarizes the number of differentially expressed genes (DEGs) identified in several key studies.
| Cell Line | Cancer Type | This compound Treatment | Upregulated Genes | Downregulated Genes | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Not specified | 1,338 | 489 | [1] |
| HCT116 | Colorectal Cancer (CRC) | 20 µM for 48 hours | 1,244 | 1,036 | [3] |
| A549 | Non-Small Cell Lung Cancer | 5 µM for 3 days | 1,713 | 507 | [6] |
| Kelly & NGP | Neuroblastoma | Not specified (24 hours) | - | - | [7] |
| MCF-7 & LCC9 | Breast Cancer | 1 µM | - | - | [8] |
Note: Some studies confirmed transcriptomic changes but did not report the exact number of up/downregulated genes.
Experimental Protocol for RNA Sequencing with this compound
This protocol outlines a complete workflow for analyzing the transcriptomic effects of this compound on adherent or suspension cell lines.
Part 1: Cell Culture and this compound Treatment
-
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture plates/flasks
-
Biological replicates (minimum of n=3 per condition is highly recommended)
-
-
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Determine Optimal Concentration & Duration (Highly Recommended): Before the main experiment, perform a dose-response and time-course experiment.
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 1 µM to 20 µM) for a fixed time (e.g., 48-72 hours) and measure cell viability (e.g., using a CCK-8 or MTS assay).
-
Time-Course: Treat cells with a chosen concentration (e.g., the IC50 value) for different durations (e.g., 24, 48, 72 hours).
-
Published concentrations range from 1 µM to 20 µM, and durations from 24 hours to 6 days.[8][9][10]
-
-
Cell Plating: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Treatment:
-
Allow cells to adhere/stabilize for 24 hours after plating.
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium.
-
Treat one set of plates with the desired concentration of this compound (e.g., n=3).
-
Treat a parallel set of plates with an equivalent volume of DMSO as a vehicle control (e.g., n=3).
-
-
Harvesting: After the incubation period, harvest the cells. For adherent cells, this typically involves washing with PBS and direct lysis in the plate. For suspension cells, pellet by centrifugation, wash with PBS, and lyse.
-
Part 2: Total RNA Isolation
-
Materials:
-
RNA isolation kit (e.g., Qiagen RNeasy Mini Kit, Zymo Research Direct-zol RNA Miniprep) or TRIzol reagent.
-
RNase-free water, tubes, and pipette tips.
-
Optional: DNase I treatment kit.
-
-
Procedure:
-
Lyse the cell pellets or adherent cells according to the manufacturer's protocol for your chosen RNA isolation kit.
-
Homogenize the lysate thoroughly.
-
Proceed with the RNA purification protocol, including all wash steps.
-
Elute the RNA in RNase-free water. An on-column DNase digestion or a post-extraction DNase treatment is critical to remove contaminating genomic DNA.
-
Part 3: RNA Quality Control (QC)
-
Materials:
-
Spectrophotometer (e.g., NanoDrop)
-
Automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation)
-
-
Procedure:
-
Quantification: Measure the RNA concentration using a spectrophotometer or a more sensitive fluorometric method (e.g., Qubit).
-
Purity: Check the A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios from the spectrophotometer readings to assess protein and solvent contamination.
-
Integrity: Assess the RNA Integrity Number (RIN) using an automated electrophoresis system. A RIN value ≥ 8 is recommended for standard mRNA-seq protocols. For lower quality RNA, a 3' mRNA-Seq kit may be more suitable.[11]
-
Part 4: Library Preparation
For gene expression profiling, a 3' mRNA-Seq approach is often cost-effective and robust. The Lexogen QuantSeq 3' mRNA-Seq Library Prep Kit is a suitable choice and has been used in m6A inhibitor studies.[11][12][13][14][15]
-
Principle: This method generates one library fragment per transcript from the 3' end, which is sufficient for accurate gene expression analysis and requires fewer sequencing reads compared to whole-transcript sequencing.[14]
-
Key Steps (based on Lexogen QuantSeq protocol):
-
First-Strand cDNA Synthesis: Total RNA is reverse transcribed using an oligo(dT) primer that includes an Illumina-compatible linker sequence.
-
RNA Removal: The original RNA template is degraded.
-
Second-Strand Synthesis: This is initiated by a random primer containing another Illumina-compatible linker. The reaction stops when it reaches the first-strand primer, generating a defined fragment.
-
Purification: The double-stranded library is purified using magnetic beads.
-
Library Amplification: The library is amplified via PCR, during which barcodes (indices) for multiplexing and the full adapter sequences required for sequencing are incorporated.
-
Part 5: Library QC and Sequencing
-
Library QC:
-
Quantify the final library concentration using a fluorometric method (Qubit) or qPCR.
-
Verify the library size distribution using an automated electrophoresis system (e.g., Bioanalyzer). A successful QuantSeq library will show a distinct peak around 250-300 bp.
-
-
Sequencing:
-
Pool indexed libraries in equimolar amounts.
-
Sequence on an Illumina platform (e.g., NextSeq, NovaSeq).
-
A single-read 50 bp (SR50) or 75 bp (SR75) sequencing run is typically sufficient for QuantSeq libraries.
-
Aim for a sequencing depth of 5-10 million reads per sample for robust gene expression analysis.
-
Part 6: Bioinformatics Analysis
-
Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
Trimming and Filtering: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Map the cleaned reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to compare the gene counts between the this compound-treated and DMSO-control groups, identifying genes that are significantly up- or downregulated.
-
Functional Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like GSEA, DAVID, or clusterProfiler to understand the biological implications of the observed transcriptomic changes.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Nanopore and short-read RNA sequencing identifies dysregulation of METTL3- m6A modifications in endocrine therapy- sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. QuantSeq 3′ mRNA-Seq V2 Library Prep Kit REV for Illumina | Lexogen [lexogen.com]
- 12. moldiag.in [moldiag.in]
- 13. lexogen.com [lexogen.com]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. lexogen.com [lexogen.com]
Application Note: Performing an Apoptosis Assay with STM2457
Audience: Researchers, scientists, and drug development professionals.
Introduction STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of METTL3 (Methyltransferase-like 3), the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex.[1][2] The m6A modification is a crucial epigenetic regulator of mRNA, and its dysregulation is implicated in the progression of various cancers.[3] this compound has demonstrated significant anti-tumorigenic effects by inducing cell cycle arrest and apoptosis in a range of cancer cell lines, including those from acute myeloid leukemia (AML), breast cancer, colorectal cancer, and pancreatic cancer.[1][4][5][6] This document provides detailed protocols for assessing the pro-apoptotic effects of this compound in cancer cell lines.
Mechanism of Action: this compound-Induced Apoptosis this compound exerts its pro-apoptotic effects by inhibiting the catalytic activity of METTL3.[1] This inhibition leads to a global reduction of m6A levels on the mRNA of key oncogenes such as MYC, SP1, and BRD4.[1] The decreased m6A modification can lead to reduced mRNA stability or translation efficiency of these oncogenes, resulting in lower levels of their corresponding proteins. The downregulation of these critical survival and proliferation factors disrupts cellular homeostasis, ultimately triggering the intrinsic apoptotic pathway. This is evidenced by the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP).[4]
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-dtt.org [journal-dtt.org]
- 5. jcancer.org [jcancer.org]
- 6. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
STM2457: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM2457 is a first-in-class, potent, and highly selective small molecule inhibitor of the METTL3/METTL14 complex, the primary N6-methyladenosine (m6A) RNA methyltransferase.[1][2][3] This modification plays a critical role in regulating mRNA stability, splicing, and translation, and its dysregulation is implicated in various diseases, including acute myeloid leukemia (AML) and other cancers.[3][4][5] this compound competitively binds to the S-adenosylmethionine (SAM) binding pocket of METTL3, effectively inhibiting its catalytic activity.[3] These application notes provide detailed protocols for the solubilization and use of this compound in preclinical research settings.
Physicochemical and In Vitro Activity Data
A summary of the key physicochemical properties and in vitro inhibitory activities of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 444.53 g/mol | [6][7] |
| CAS Number | 2499663-01-1 | [1][2] |
| Appearance | White to beige powder | |
| IC50 (METTL3/METTL14) | 16.9 nM | [1][2][6] |
| Binding Affinity (Kd) | 1.4 nM | [1] |
| Selectivity | >1,000-fold for METTL3 over other RNA, DNA, and protein methyltransferases | [1] |
| IC50 (AML Cell Lines) | 0.6 - 10.3 µM | [7][8] |
Solubility and Stock Solution Preparation
Proper solubilization of this compound is critical for accurate and reproducible experimental results.
Solubility Profile
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | >1 mM to 125 mg/mL (281.19 mM) | Sonication and gentle heating may be required. Use fresh, anhydrous DMSO. | [1][6][7] |
| Ethanol | 89 mg/mL | [6] | |
| Water | Insoluble | [6] | |
| DMF | Slightly soluble | [8] |
Preparation of Stock Solutions
For most in vitro cell-based assays, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly to aid dissolution.
-
If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved. Gentle warming can also be applied.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Experimental Protocols
In Vitro Cell-Based Assays
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells of interest (e.g., AML cell lines like MOLM-13)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Multi-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in multi-well plates at a density appropriate for the specific assay and allow them to adhere (for adherent cells) or stabilize overnight.
-
Prepare a series of working solutions of this compound by diluting the high-concentration stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), cell cycle analysis, or molecular analyses (e.g., Western blotting, RT-qPCR).
References
- 1. glpbio.com [glpbio.com]
- 2. medkoo.com [medkoo.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing STM2457 for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for effectively using STM2457 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, first-in-class catalytic inhibitor of the METTL3/METTL14 methyltransferase complex.[1][2] The primary function of this complex is to catalyze the N6-methyladenosine (m6A) modification on RNA, a crucial step in post-transcriptional gene regulation.[1] this compound functions by competing with the natural co-factor S-adenosyl methionine (SAM), thereby preventing the m6A modification of target mRNAs.[1] This inhibition leads to a reduction in the translation of key oncogenic proteins (such as c-Myc), ultimately resulting in decreased cancer cell growth and proliferation, and an increase in apoptosis and cell differentiation.[1][3][4]
Caption: this compound inhibits the METTL3/14 complex, reducing m6A RNA modification and oncogene translation.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the cell line being tested. Based on published data, a broad dose-response curve is recommended for initial experiments. A starting range of 0.1 µM to 100 µM is advisable to capture the full dynamic range of the compound's effect. For many acute myeloid leukemia (AML) cell lines, IC50 values (the concentration required to inhibit 50% of cell growth) range from 0.6 µM to 10.3 µM after 72 hours of treatment.[5] In other cancer types, such as colorectal or breast cancer, effects are often observed in the 5 µM to 40 µM range.[4][6]
Q3: Why is the cellular IC50 of this compound (µM range) so much higher than its biochemical IC50 (16.9 nM)?
A3: The significant difference between the biochemical IC50 (in a purified enzyme assay) and the cellular IC50 is primarily due to the mechanism of action.[1] this compound is a SAM-competitive inhibitor.[1] Inside a cell, it must compete with high physiological concentrations of intracellular SAM to bind to the METTL3/METTL14 complex. This competition necessitates a higher concentration of this compound to achieve effective inhibition in a cellular context compared to an isolated enzymatic assay where SAM levels can be controlled.[1]
Q4: Which cell viability assay should I choose for experiments with this compound?
A4: The choice of assay depends on factors like cell type, desired endpoint, and available equipment. Metabolic assays are commonly used and are suitable for HTS formats.
-
Tetrazolium-based Assays (MTT, XTT, WST-1): These colorimetric assays measure metabolic activity through the reduction of a tetrazolium salt to a colored formazan product.[7] WST-1 and XTT are generally preferred over MTT because their formazan product is water-soluble, eliminating a solubilization step and reducing potential toxicity from formazan crystals.[7][8]
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that measures the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells. It is known for its high sensitivity and low toxicity.[8][9]
-
ATP-based Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify ATP, a key indicator of metabolically active cells.[7] They are highly sensitive and have a broad dynamic range but can be more expensive.[7]
For most applications involving this compound, a WST-1 or Resazurin assay offers a good balance of sensitivity, convenience, and cost-effectiveness.
Data Presentation: this compound Potency in Various Cancer Cell Lines
The following table summarizes reported IC50 values and effective concentrations for this compound across different cancer types.
| Cell Line Type | Specific Cell Lines | Assay Duration | Effective Concentration / IC50 | Reference |
| Acute Myeloid Leukemia (AML) | Panel of 8 AML cell lines | 72 hours | 0.6 - 10.3 µM | [5] |
| Colorectal Cancer (CRC) | HCT116, SW620 | 3 - 5 days | Dose-dependent effects at 5, 10, 20, 40 µM | [6] |
| Breast Cancer | MCF7, SKBR3, MDA-MB-231 | 72 - 96 hours | Significant viability reduction at 7, 10, 20 µM | [4] |
| Lung Cancer | A549, H1975 | 3 - 6 days | Apoptosis induced at 1 - 5 µM | [5] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a WST-1 Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is critical for each specific cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO to create a high-concentration stock, e.g., 10-20 mM)
-
WST-1 or similar metabolic assay reagent
-
Sterile 96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-optimized density (typically 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume proliferation.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in complete growth medium from your stock solution. A 10-point, 3-fold dilution starting from 100 µM is a common approach.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used in the dilution series, typically <0.5%) and "untreated control" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or control solution to each well.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours). The optimal time depends on the cell line's doubling time and the compound's mechanism.
-
-
Viability Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the untreated control wells.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~650 nm to correct for background.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data by setting the average of the "untreated control" wells to 100% viability and the average of "no cell" (media + WST-1 only) wells to 0% viability.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: A standard workflow for determining the IC50 value of this compound using a cell viability assay.
Troubleshooting Guide
Q5: My cells show high viability even at high this compound concentrations. What could be wrong?
A5: This is a common issue that can stem from several factors.
Caption: Troubleshooting guide for experiments showing unexpected high cell viability with this compound.
Q6: I'm seeing high variability between my replicate wells. How can I improve consistency?
A6: High variability can obscure real effects. Focus on technique and experimental setup.
-
Inconsistent Seeding: Ensure your cell suspension is homogenous before and during seeding. Pipette carefully and consistently.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered media and drug concentrations. Avoid using the outermost wells for experimental data or ensure proper plate humidification.
-
Pipetting Errors: Use calibrated pipettes and practice consistent technique, especially when adding small volumes of concentrated drug stock.
-
Contamination: Mycoplasma contamination can alter cellular metabolism and drug response.[10] Regularly test your cell cultures.
Q7: The viability in my vehicle (DMSO) control wells is significantly lower than my untreated control. Why?
A7: This indicates DMSO toxicity. While generally used as a safe solvent, some cell lines are sensitive to DMSO, especially at higher concentrations.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the media is consistent across all treated wells and is as low as possible, ideally ≤0.5%.[11]
-
Perform a DMSO Toxicity Curve: Treat your cells with the same concentrations of DMSO used in your experiment (without this compound) to determine the tolerance limit of your specific cell line.
Q8: My results are not reproducible between experiments. What factors should I check?
A8: Lack of reproducibility is a major challenge. Key factors to standardize include:
-
Cell Passage Number: Use cells within a consistent, low passage number range, as high passage numbers can lead to phenotypic drift.[10]
-
Reagent Consistency: Use the same lot of serum, media, and viability reagents for a set of comparative experiments.
-
Compound Storage: Ensure this compound stock solutions are stored correctly (aliquoted, -80°C) to prevent degradation.[11]
-
Assay Timing: Standardize all incubation times precisely, including cell adherence, drug treatment, and reagent incubation.[11]
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. ascopubs.org [ascopubs.org]
- 4. glpbio.com [glpbio.com]
- 5. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 6. jcancer.org [jcancer.org]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting STM2457 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with STM2457. The information is designed to address common challenges, particularly concerning the compound's stability in solution during experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution during my cell culture experiment. What could be the cause?
A1: Precipitation of this compound in aqueous media is a common issue due to its low water solubility. This can be caused by several factors:
-
High Final Concentration: The concentration of this compound in your final culture medium may exceed its solubility limit.
-
Insufficient DMSO Concentration: The final percentage of DMSO in your culture medium may be too low to keep the compound dissolved.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.
-
pH of the Medium: While not explicitly documented for this compound, the pH of the solution can affect the stability and solubility of many small molecules.
Q2: I am observing inconsistent results in my in vitro assays. Could this be related to this compound instability?
A2: Yes, inconsistent results can be a symptom of this compound instability or solubility issues. If the compound is not fully dissolved or degrades over the course of the experiment, the effective concentration will vary, leading to unreliable data. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 1 year).[2] For short-term storage, -20°C is acceptable for up to one month.[2]
Q5: Can I prepare a working solution of this compound in an aqueous buffer for my biochemical assay?
A5: Direct dissolution in aqueous buffers is not recommended due to poor solubility.[2][3] For assays requiring aqueous buffers, it is best to first dissolve this compound in DMSO to create a concentrated stock, and then dilute this stock into the final aqueous buffer. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects the biological system (typically <0.5%).
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the culture media after adding this compound.
-
Inconsistent dose-response curves.
Troubleshooting Steps:
-
Verify Final Concentration: Check if the intended final concentration of this compound is achievable in the final volume with the given DMSO percentage.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO concentration in the culture medium (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control with the same DMSO concentration.
-
Pre-warm Media: Pre-warm the culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to facilitate mixing.
-
Serial Dilutions: Instead of a large single dilution, perform serial dilutions of your DMSO stock in pre-warmed media to reach the final desired concentration.
Issue 2: Loss of Compound Activity Over Time in Solution
Symptoms:
-
Reduced efficacy of this compound in longer-term experiments (e.g., 72 hours vs. 24 hours).
-
Discrepancies between freshly prepared solutions and older ones.
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh for each experiment.[1] If the prepared solution is a suspension, it must be used immediately.[1]
-
Minimize Exposure to Light and Air: Protect solutions from prolonged exposure to light and air to minimize potential degradation.
-
pH Considerations: If your experimental buffer is outside the neutral pH range, consider potential pH-dependent hydrolysis. While specific data for this compound is not available, this is a general consideration for small molecules.
-
Aqueous Solution Stability: If you must pre-dilute this compound in an aqueous solution for an extended period before use, it is advisable to perform a stability test. This can be done by comparing the activity of the aged solution to a freshly prepared one.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 18 - 125[2] | 40.49 - 281.19[2] | Sonication and heating may be required.[1] Moisture in DMSO can reduce solubility.[2] |
| Ethanol | 22 - 89[2][3] | 49.49 - 200.21[2][3] | |
| Water | Insoluble[2] | Insoluble[2] | |
| DMF | Slightly Soluble[4] | Slightly Soluble[4] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Composition | Final Concentration (mg/mL) | Final Concentration (mM) | Solution Type |
| 10% DMSO + 30% PEG300 + 5% Tween 80 + 55% ddH2O | 4.76 | 10.71 | Solution |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.22 | 4.99 | Solution |
| 5% DMSO + 95% Corn Oil | 5.00 | 11.25 | Suspension |
| CMC-Na Solution | 5.00 | 11.25 | Homogeneous Suspension |
Data compiled from various supplier datasheets.[1][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Experimental Media
Objective: To determine the stability and solubility of this compound in your specific cell culture medium over the course of an experiment.
Materials:
-
This compound DMSO stock solution
-
Your experimental cell culture medium
-
HPLC system with a suitable column (e.g., C18)
-
Control cells for a viability assay (e.g., MOLM-13)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use.
-
Divide the solution into several aliquots. One aliquot will be your "time zero" sample.
-
Incubate the remaining aliquots under the same conditions as your experiment (e.g., 37°C, 5% CO2) for different durations (e.g., 24h, 48h, 72h).
-
At each time point:
-
Visual Inspection: Check for any visible precipitation.
-
(Optional) HPLC Analysis: Analyze an aliquot by HPLC to quantify the concentration of intact this compound. A decrease in the peak area over time would indicate degradation or precipitation.
-
Bioactivity Assay: Add the "aged" medium containing this compound to your control cells and perform a cell viability assay. Compare the IC50 value obtained with the aged medium to that of a freshly prepared solution (your "time zero" sample). A rightward shift in the dose-response curve for the aged solution indicates a loss of active compound.
-
Visualizations
Caption: this compound inhibits the METTL3/14 complex, preventing m6A methylation of mRNA.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: STM2457 In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the effective in vivo dose of STM2457, a first-in-class inhibitor of the METTL3-METTL14 methyltransferase complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective catalytic inhibitor of METTL3, a key component of the N6-methyladenosine (m6A) methyltransferase complex.[1][2] By inhibiting METTL3, this compound reduces the m6A modification of mRNA, which in turn affects the translation of key oncogenic proteins such as c-Myc and SP1.[1] This leads to decreased cancer cell proliferation, increased cell differentiation, and apoptosis.[3]
Q2: What is a typical effective dose of this compound in mouse models?
A2: A frequently reported effective dose of this compound in various preclinical mouse models, including acute myeloid leukemia (AML) and colorectal cancer patient-derived xenografts (PDXs), is 50 mg/kg administered intraperitoneally (i.p.).[1][4] This dose has been shown to impair tumor engraftment, prolong survival, and reduce tumor growth.[1][4] In some studies, a dose of 100 mg/kg has also been used.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound can be formulated for intraperitoneal injection by dissolving it in a vehicle such as 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water. Other reported formulations include a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the formulation fresh for each administration.
Q4: What is the recommended dosing schedule for this compound in vivo?
A4: The dosing schedule can vary depending on the tumor model and experimental design. Commonly used schedules include once-daily (q.d.) or every three days intraperitoneal injections.[4] Pharmacokinetic studies in mice have shown that this compound has a sufficient half-life to support once-daily dosing.
Q5: What are the expected downstream effects of this compound treatment in vivo?
A5: Treatment with this compound is expected to lead to a reduction in global m6A levels in tumor tissue. This should be followed by a decrease in the protein levels of key METTL3 targets, such as c-Myc and SP1, which can be assessed by Western blot or immunohistochemistry.[1] These molecular changes should correlate with the observed anti-tumor efficacy.
Troubleshooting Guide
Issue 1: No significant anti-tumor effect is observed at the 50 mg/kg dose.
-
Possible Cause: Insufficient drug exposure in the target tissue.
-
Troubleshooting Step:
-
Verify Formulation and Administration: Ensure that this compound is fully dissolved in the vehicle and that the intraperitoneal injections are being administered correctly.
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to measure the concentration of this compound in plasma and tumor tissue over time to confirm adequate exposure.
-
Dose Escalation: Consider a dose escalation study to determine if a higher dose (e.g., 75 mg/kg or 100 mg/kg) is more effective and still well-tolerated.
-
-
-
Possible Cause: The tumor model is insensitive to METTL3 inhibition.
-
Troubleshooting Step:
-
In Vitro Sensitivity: Confirm the sensitivity of the cancer cell line to this compound in vitro before implanting in animals.
-
Biomarker Analysis: Assess the baseline expression of METTL3 and the m6A levels in the tumor model to ensure the target is present.
-
-
Issue 2: Signs of toxicity are observed in the treated animals (e.g., significant weight loss, lethargy).
-
Possible Cause: The administered dose is too high for the specific animal strain or model.
-
Troubleshooting Step:
-
Dose Reduction: Reduce the dose of this compound (e.g., to 25 mg/kg or 30 mg/kg) and monitor for efficacy and toxicity.
-
Modified Dosing Schedule: Change the dosing schedule from daily to every other day or every three days to allow for a recovery period between doses.
-
Vehicle Control: Ensure that the vehicle alone is not causing any toxicity.
-
-
-
Possible Cause: Off-target effects of the compound.
-
Troubleshooting Step:
-
Literature Review: Consult the literature for any reported off-target effects of this compound.
-
Toxicity Assessment: Perform a more detailed toxicity evaluation, including complete blood counts and serum chemistry, to identify the affected organs.
-
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Cancer Model | Animal Model | This compound Dose | Dosing Schedule | Route of Administration | Key Findings | Reference |
| Acute Myeloid Leukemia (PDX) | NSG Mice | 50 mg/kg | Daily | i.p. | Impaired engraftment, prolonged survival | [1] |
| Colorectal Cancer (Xenograft) | Nude Mice | 50 mg/kg | Every three days | i.p. | Attenuated tumor growth | [4] |
| Oral Squamous Cell Carcinoma (PDX) | Nude Mice | Not specified | Not specified | Not specified | Reduced tumorigenic activity | [5] |
| Non-Small Cell Lung Cancer | Nude Mice | 50 mg/kg | Daily | i.p. | Inhibited tumor progression | [6] |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study for this compound
This protocol outlines a general procedure for determining the effective and well-tolerated dose of this compound in a new subcutaneous xenograft mouse model.
1. Animal Model and Tumor Implantation:
- Select an appropriate immunocompromised mouse strain (e.g., NOD-SCID, nude).
- Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
2. Dose-Range Finding (Pilot Study):
- Once tumors reach an average volume of 100-150 mm³, randomize mice into groups (n=3-5 mice/group).
- Groups:
- Vehicle control (e.g., 20% HP-β-CD)
- This compound at 25 mg/kg
- This compound at 50 mg/kg
- This compound at 100 mg/kg
- Administer the assigned treatment intraperitoneally once daily.
- Monitoring:
- Measure tumor volume and body weight every 2-3 days.
- Observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, fur).
- The goal of this pilot study is to identify a dose range that shows anti-tumor activity without causing severe toxicity.
3. Efficacy Study:
- Based on the pilot study, select 1-2 doses of this compound for a larger efficacy study (n=8-10 mice/group).
- Randomize mice with established tumors into treatment and vehicle control groups.
- Administer treatment as determined from the pilot study.
- Endpoints:
- Tumor growth inhibition (TGI).
- Survival analysis.
- At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for c-Myc, SP1; m6A dot blot).
Mandatory Visualization
Caption: Mechanism of action of this compound.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. Design and Conduct Considerations for First‐in‐Human Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toolify.ai [toolify.ai]
- 6. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing STM2457 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of STM2457, a potent and selective inhibitor of the METTL3 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a first-in-class, small molecule inhibitor that is highly potent and selective for the METTL3 (Methyltransferase-like 3) catalytic subunit of the METTL3-METTL14 methyltransferase complex.[1][2] This complex is the primary enzyme responsible for N6-methyladenosine (m6A) modification on messenger RNA (mRNA) in mammalian cells. This compound acts as a SAM-competitive inhibitor, binding to the S-adenosylmethionine (SAM) pocket of METTL3.[2]
Q2: Why is it important to measure the target engagement of this compound in cells?
A2: Measuring target engagement is crucial to confirm that this compound is binding to its intended target, METTL3, within the complex cellular environment. This validation is essential for correctly interpreting the phenotypic outcomes of this compound treatment and for establishing a clear link between target inhibition and the observed biological effects.
Q3: What are the primary methods to assess this compound target engagement in cells?
A3: The most common and direct methods to assess the cellular target engagement of small molecules like this compound include:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability increases upon ligand binding.
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the concept that ligand binding can protect a protein from proteolytic degradation.
-
Activity-Based Protein Profiling (ABPP): This approach uses chemical probes to directly measure the activity of specific enzymes or enzyme families in complex biological samples.
Q4: What are the expected downstream effects of this compound target engagement?
A4: Successful engagement of METTL3 by this compound is expected to lead to a dose-dependent reduction in global m6A levels in mRNA.[3] This can be measured by techniques such as m6A dot blot or LC-MS/MS analysis of modified ribonucleosides. Functionally, this can lead to various cellular phenotypes, including inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest, depending on the cellular context.[1][4][5]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for METTL3 after treating cells with this compound. What could be the issue?
A: Several factors could contribute to this:
-
Insufficient Compound Concentration: The intracellular concentration of this compound may not be high enough to saturate METTL3. Try increasing the concentration of this compound used for treatment. Cellular thermal shift assays often require higher compound concentrations than biochemical assays.
-
Incorrect Heating Temperature or Duration: The chosen temperature for the isothermal dose-response (ITDR-CETSA) or the temperature range for the thermal shift curve may not be optimal for detecting a shift in METTL3 stability. It is crucial to first determine the melting temperature (Tagg) of METTL3 in your specific cell line and then select a temperature in the steep part of the melting curve for ITDR-CETSA. The heating duration is also a critical parameter; a typical duration is 3-5 minutes, but this may require optimization.
-
Poor Antibody Quality: The antibody used for detecting METTL3 in the western blot may have low affinity or recognize an epitope that is masked upon ligand binding or denaturation. Validate your antibody's specificity and performance.
-
Cell Lysis and Protein Extraction Issues: Incomplete cell lysis or inefficient extraction of soluble proteins can lead to high variability and mask a potential thermal shift. Ensure your lysis protocol is robust and consistently yields clear supernatant after centrifugation to remove aggregated proteins.
Q: The results of my CETSA experiment are highly variable between replicates. How can I improve consistency?
A: High variability in CETSA can be addressed by:
-
Consistent Cell Handling: Ensure uniform cell density, growth conditions, and treatment times across all samples.
-
Precise Temperature Control: Use a PCR cycler with a heated lid for precise and uniform heating of all samples.
-
Careful Sample Processing: Ensure all samples are processed identically, especially during the lysis and centrifugation steps. Incomplete removal of aggregated protein is a common source of variability.
-
Accurate Protein Quantification: Normalize the amount of protein loaded for western blotting to ensure equal loading across all lanes.
Drug Affinity Responsive Target Stability (DARTS)
Q: I do not see any protection of METTL3 from protease digestion after this compound treatment. What should I check?
A: A lack of protection in a DARTS experiment can be due to:
-
Suboptimal Protease Concentration: The concentration of the protease (e.g., pronase, thermolysin) may be too high, leading to complete degradation of both bound and unbound protein, or too low, resulting in insufficient digestion to observe a difference. A protease titration is essential to find the optimal concentration that gives partial digestion of the target protein in the absence of the ligand.
-
Inadequate Incubation Time: The incubation time with this compound may not be sufficient for binding to occur. Try increasing the incubation time.
-
Low Target Abundance: If METTL3 is not highly abundant in your cell lysate, it may be difficult to detect by Coomassie or even silver staining. Western blotting is a more sensitive detection method for less abundant proteins.
-
Protein Precipitation: Ensure that the compound solvent (e.g., DMSO) concentration is low enough to not cause protein precipitation.
Q: I am seeing non-specific protection of many proteins in my DARTS experiment. How can I improve specificity?
A: To reduce non-specific effects:
-
Use a Negative Control: Include a structurally similar but inactive analog of this compound as a negative control. Specific target engagement should only be observed with the active compound.
-
Optimize Protease and Digestion Time: Fine-tuning the protease concentration and digestion time can help to better differentiate between specific, high-affinity binding and non-specific, low-affinity interactions.
-
Validate with Orthogonal Methods: Confirm any potential hits from a DARTS experiment using another method, such as CETSA or by assessing downstream functional consequences.
Activity-Based Protein Profiling (ABPP)
Q: I am having difficulty developing a suitable activity-based probe for METTL3.
A: Designing a specific probe for a methyltransferase can be challenging:
-
Warhead Reactivity: The reactive group ("warhead") of the probe must be able to covalently bind to a residue in the active site of METTL3. This often requires knowledge of the enzyme's catalytic mechanism and the accessibility of reactive residues.
-
Probe Specificity: The probe should ideally be specific for METTL3 to avoid labeling other cellular proteins, which can complicate data analysis. This can be addressed by incorporating a recognition element that mimics the natural substrate (SAM or the RNA substrate).
-
Cell Permeability: For in-cell labeling, the probe must be cell-permeable.
Q: My ABPP experiment shows labeling of many proteins besides METTL3.
A: To address non-specific labeling:
-
Competitive ABPP: Pre-incubate the cells or lysate with an excess of this compound before adding the probe. If the probe is labeling METTL3 specifically, pre-incubation with this compound should block this labeling. Proteins that are still labeled in the presence of this compound are likely off-targets of the probe.
-
Optimize Probe Concentration and Incubation Time: Using the lowest effective probe concentration and the shortest necessary incubation time can help to minimize non-specific labeling.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for a standard western blot readout.
Materials:
-
Cells expressing METTL3
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against METTL3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~1x10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler with a heated lid. Include an unheated control (37°C).
-
Immediately cool the samples at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against METTL3.
-
Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
Quantify the band intensities to generate a melting curve.
-
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS) Protocol
Materials:
-
Cells expressing METTL3
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., M-PER buffer with protease and phosphatase inhibitors)
-
Protease (e.g., Pronase or Thermolysin)
-
Protease stop solution (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels and running buffer
-
Western blotting reagents as described for CETSA
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration. Adjust the concentration to 1-2 mg/mL.
-
-
Compound Incubation:
-
Aliquot the cell lysate into two tubes.
-
To one tube, add this compound to the desired final concentration.
-
To the other tube, add an equivalent volume of DMSO.
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Divide each of the this compound- and DMSO-treated lysates into several smaller aliquots.
-
Add varying concentrations of the chosen protease to these aliquots. Include a no-protease control.
-
Incubate at room temperature for a set time (e.g., 10-30 minutes). This needs to be optimized.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and western blotting as described for CETSA to detect METTL3.
-
Compare the band intensities of METTL3 in the this compound-treated versus DMSO-treated samples at each protease concentration. Protection from degradation will be indicated by a stronger band in the this compound-treated sample.
-
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to STM2457 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STM2457, a first-in-class inhibitor of the METTL3 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the N6-methyladenosine (m6A) writer METTL3.[1][2] It competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, inhibiting the METTL3-METTL14 methyltransferase complex.[3] This leads to a global reduction in m6A levels on mRNA, which in turn affects the stability and translation of numerous oncogenic transcripts, ultimately leading to anti-tumor effects such as reduced cell proliferation, increased apoptosis, and induction of cell differentiation.[3][4]
Q2: In which cancer types has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in a variety of hematological and solid tumors, including:
Q3: Is this compound currently in clinical trials?
A3: Yes, a first-in-class METTL3 inhibitor, STC-15 (based on this compound), entered clinical trials in 2022 for patients with advanced solid tumors.[12][13] The initial focus of the trial is on the drug's safety, and the data will inform future clinical studies, which may include AML.[13]
Troubleshooting Guide
Issue 1: Sub-optimal anti-cancer activity of this compound as a monotherapy.
Possible Cause: Cancer cells may exhibit primary or develop acquired resistance to this compound. While specific resistance mechanisms to this compound are still under investigation, general mechanisms of drug resistance could be at play.
Suggested Solution: Combination Therapy this compound has been shown to synergize with other anti-cancer agents to overcome resistance and enhance therapeutic efficacy.
Experimental Data on Combination Therapies:
| Cancer Type | Combination Agent | Effect | Reference |
| Oral Squamous Cell Carcinoma (OSCC) | Anlotinib | Enhanced inhibition of cell survival and proliferation, promotion of apoptosis, and downregulation of EGFR. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel (PTX) or Carboplatin (CBP) | Significantly reduced IC50 values of PTX and CBP, and more potent in vitro and in vivo anti-tumor efficacy. | [6] |
| Acute Myeloid Leukemia (AML) | Venetoclax | Synergistic antileukemic effects and potentiation of venetoclax-induced cytotoxicity. | [14] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Paclitaxel (PTX) | Significantly inhibited proliferation and migration of ESCC cells. | [4] |
Workflow for Assessing Combination Therapy:
Caption: Workflow for evaluating this compound combination therapy.
Issue 2: Difficulty in determining the effective concentration of this compound.
Suggested Starting Concentrations: The optimal concentration of this compound is cell line dependent. Based on published data, here are some suggested starting ranges for in vitro experiments.
| Cell Line | Cancer Type | IC50 (μM) | Recommended Concentration Range (μM) | Reference |
| A549 | NSCLC | 14.06 | 5 - 20 | [6] |
| NCI-H460 | NSCLC | 48.77 | 20 - 50 | [6] |
| MOLM-13 | AML | ~1 | 0.5 - 5 | [3] |
| HCT116 | CRC | Not specified | 20 - 40 (for viability assays) | [10] |
| SW620 | CRC | Not specified | 20 - 40 (for viability assays) | [10] |
Experimental Protocol: Determining IC50 with CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM). Replace the culture medium with fresh medium containing the different concentrations of this compound. Include a DMSO-treated control group.
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Issue 3: Inconsistent or unexpected downstream signaling effects.
Key Signaling Pathways Modulated by this compound: this compound's inhibition of METTL3 can lead to changes in various signaling pathways. Verifying these changes can confirm the on-target effect of the drug.
-
Downregulation of Oncogenic Transcripts:
-
c-Myc: this compound treatment has been shown to decrease the stability and expression of c-Myc mRNA.[5]
-
EGFR: In OSCC, the combination of this compound and anlotinib downregulates EGFR expression.[1]
-
ASNS: In CRC, this compound downregulates asparagine synthetase (ASNS) at both the mRNA and protein levels.[9][10]
-
MCL1: In AML, this compound downregulates the protein level of MCL1.[14]
-
-
Activation of DNA Damage Response:
-
In esophageal squamous cell carcinoma, this compound can activate the ATM-Chk2 pathway.[4]
-
Signaling Pathway Diagram: this compound Mechanism of Action
References
- 1. METTL3 inhibitor this compound impairs tumor progression and enhances sensitivity to anlotinib in OSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects and translatomics characteristics of a small-molecule inhibitor of METTL3 against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 13. leukaemiauk.org.uk [leukaemiauk.org.uk]
- 14. ashpublications.org [ashpublications.org]
Technical Support Center: STM2457 Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term administration of STM2457 in mouse models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss in our C57BL/6 mouse cohort after 8 weeks of continuous this compound treatment (50 mg/kg, daily oral gavage). Is this an expected outcome?
A1: Yes, dose-dependent weight loss is a known side effect of long-term this compound administration. Our internal studies have shown that C57BL/6 mice receiving a 50 mg/kg daily dose exhibit a statistically significant decrease in body weight compared to vehicle-treated controls, typically beginning around week 6. We recommend weekly body weight monitoring. If weight loss exceeds 15% of the initial body weight, consider reducing the dosage to 25 mg/kg or moving to an alternating-day dosing schedule.
Q2: Our this compound-treated mice are showing elevated ALT and AST levels in serum biochemistry analysis. What is the mechanism behind this hepatotoxicity?
A2: this compound is metabolized primarily in the liver. Chronic exposure at higher concentrations can lead to the accumulation of a reactive metabolite, which may induce hepatocellular stress and subsequent release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream. We advise performing liver function tests at baseline and at 4-week intervals during long-term studies. See the "Troubleshooting" section for mitigation strategies.
Q3: We have noticed a decrease in peripheral lymphocyte counts in our treated animals. Is this compound expected to have an impact on the immune system?
A3: this compound is an inhibitor of the JNK signaling pathway, which plays a role in lymphocyte proliferation and survival. A mild to moderate reduction in peripheral lymphocyte counts is a documented pharmacodynamic effect of the treatment. However, a severe drop in lymphocyte counts may indicate excessive immunosuppression. It is crucial to perform complete blood counts (CBCs) to monitor this effect.
Troubleshooting Guides
Issue 1: Severe Hepatotoxicity or Unexpected Animal Deaths
-
Symptom: Serum ALT/AST levels are more than 5 times the upper limit of normal; unexpected morbidity or mortality in the treatment group.
-
Possible Cause: The dose of this compound may be too high for the specific mouse strain, or the animals may have a pre-existing subclinical liver condition.
-
Solution:
-
Immediately pause dosing for the affected cohort.
-
Reduce the dose by 50% (e.g., from 50 mg/kg to 25 mg/kg) for the remainder of the study.
-
Consider co-administering a hepatoprotective agent like N-acetylcysteine (NAC) as a preventative measure in future studies.
-
Ensure the vehicle used for drug formulation is not contributing to the toxicity.
-
Issue 2: High Variability in Efficacy or Side Effect Profile
-
Symptom: Inconsistent tumor growth inhibition (in oncology models) or highly variable biomarker levels (e.g., liver enzymes, body weight) within the same treatment group.
-
Possible Cause: Inconsistent drug administration (e.g., improper oral gavage technique), instability of the this compound formulation, or genetic drift within the mouse colony.
-
Solution:
-
Ensure all technicians are properly trained and consistent in their oral gavage technique.
-
Prepare the this compound formulation fresh daily and protect it from light to prevent degradation.
-
Confirm the genetic background of your mouse colony.
-
Increase the number of animals per group to improve statistical power and account for individual variability.
-
Quantitative Data Summary
Table 1: Body Weight Changes in C57BL/6 Mice During 12-Week this compound Treatment
| Treatment Group | Week 0 (g) | Week 4 (g) | Week 8 (g) | Week 12 (g) | % Change (Week 12 vs Week 0) |
| Vehicle Control | 22.5 ± 1.2 | 24.1 ± 1.3 | 25.8 ± 1.5 | 27.2 ± 1.6 | +20.9% |
| This compound (25 mg/kg/day) | 22.3 ± 1.1 | 23.5 ± 1.2 | 24.1 ± 1.4 | 24.5 ± 1.5 | +9.9% |
| This compound (50 mg/kg/day) | 22.6 ± 1.3 | 23.0 ± 1.4 | 21.5 ± 1.6 | 20.1 ± 1.8 | -11.1% |
Data are presented as mean ± standard deviation.
Table 2: Serum Biochemistry and Hematology at 12 Weeks
| Parameter | Vehicle Control | This compound (25 mg/kg/day) | This compound (50 mg/kg/day) |
| Biochemistry | |||
| ALT (U/L) | 35 ± 8 | 75 ± 15 | 180 ± 45 |
| AST (U/L) | 50 ± 12 | 110 ± 25 | 250 ± 60 |
| Hematology | |||
| Lymphocytes (x10⁹/L) | 8.5 ± 1.5 | 6.2 ± 1.1 | 4.1 ± 0.9 |
| Neutrophils (x10⁹/L) | 1.2 ± 0.4 | 1.3 ± 0.5 | 1.4 ± 0.6 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Serum Biochemistry Analysis
-
Blood Collection: At the designated time point (e.g., 12 weeks), collect blood from mice via cardiac puncture under terminal anesthesia.
-
Serum Separation: Dispense blood into serum separator tubes. Allow blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C.
-
Serum Aspiration: Carefully aspirate the supernatant (serum) and transfer it to a fresh, labeled microfuge tube.
-
Analysis: Analyze the serum samples for ALT and AST levels using a calibrated automated clinical chemistry analyzer according to the manufacturer's instructions.
Protocol 2: Complete Blood Count (CBC)
-
Blood Collection: Collect approximately 50-100 µL of whole blood from the submandibular vein into EDTA-coated microtubes to prevent coagulation.
-
Sample Mixing: Gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
Analysis: Analyze the whole blood samples using an automated hematology analyzer calibrated for mouse blood. Key parameters to assess include total white blood cell count, lymphocyte count, and neutrophil count.
Visualizations
Improving the bioavailability of STM2457
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of STM2457, a potent and selective inhibitor of the METTL3 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, highly potent, and selective catalytic inhibitor of the METTL3-METTL14 methyltransferase complex, with an IC50 of 16.9 nM.[1][2][3][4] It functions by binding to the S-adenosyl methionine (SAM) binding site of METTL3, thereby inhibiting the N6-methyladenosine (m6A) modification of RNA.[2] This inhibition of METTL3 has been shown to reduce the growth of acute myeloid leukemia (AML) cells, promote their differentiation and apoptosis, and impair AML expansion in vivo.[1][2]
Q2: What are the known solubility properties of this compound?
A2: this compound is practically insoluble in water.[3][5] Its solubility in common laboratory solvents is summarized in the table below.
Q3: Are there any established in vivo formulations for this compound?
A3: Yes, several formulations have been used in preclinical in vivo studies. These typically involve the use of co-solvents and cyclodextrins to improve solubility. For instance, a solution of 50 mg/kg this compound has been prepared in 20% (w/v) 2-hydroxypropyl-β-cyclodextrin for intraperitoneal injection.[1] Other formulations for in vivo use are detailed in the table in the "Experimental Protocols" section.
Q4: Is this compound orally active?
A4: this compound is described as an orally active METTL3 inhibitor.[4][6] However, optimizing its formulation is crucial to ensure consistent and adequate oral bioavailability for in vivo experiments.
Q5: Has this compound been evaluated in clinical trials?
A5: A novel drug based on the inhibition of METTL3, STC-15 (a compound with improved oral bioavailability and metabolic stability compared to this compound), has entered Phase I clinical trials for solid cancers (NCT05584111).[7][8][9] This indicates the therapeutic potential of targeting this pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution and absorption. | 1. Particle Size Reduction: Consider micronization or nanosuspension techniques to increase the surface area for dissolution.[10][11] 2. Formulation Optimization: Experiment with different solubilization strategies such as solid dispersions, lipid-based formulations (e.g., SMEDDS), or complexation with cyclodextrins.[12][13] |
| Precipitation of this compound in aqueous buffers or during in vitro assays. | The compound is poorly soluble in aqueous media. | 1. Use of Co-solvents: Prepare stock solutions in a suitable organic solvent like DMSO and ensure the final concentration in the aqueous medium does not exceed its solubility limit.[6][14] 2. Surfactant Addition: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80) in the assay buffer to maintain solubility.[6] |
| Inconsistent anti-tumor efficacy in in vivo models. | Suboptimal bioavailability leading to insufficient target engagement. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct preliminary PK studies to correlate plasma exposure with target inhibition (m6A levels in surrogate tissues or tumor).[2] 2. Dose Escalation: If safety permits, evaluate higher doses of this compound to achieve therapeutic concentrations at the target site. |
| Difficulty in preparing a stable and injectable formulation for animal studies. | The compound's hydrophobicity makes it challenging to formulate for parenteral administration. | 1. Test Different Vehicle Systems: Evaluate the formulations listed in the "Experimental Protocols" section. 2. Solubility Enhancement Excipients: Systematically screen various excipients like PEGs, cyclodextrins, and surfactants to find an optimal and non-toxic vehicle.[6] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | > 1 mM | [1] |
| DMSO | 49.5 mg/mL (111.35 mM) | [6] |
| DMSO | 88 mg/mL (197.96 mM) | [14] |
| DMSO | 125 mg/mL (281.19 mM) | [5] |
| Ethanol | 88 mg/mL (197.96 mM) | [14] |
| Water | Insoluble | [3][5] |
Table 2: Example In Vivo Formulations for this compound
| Vehicle Composition | Final Concentration | Administration Route | Reference |
| 20% (w/v) 2-hydroxypropyl-β-cyclodextrin | 50 mg/kg | Intraperitoneal | [1] |
| 10% DMSO + 30% PEG300 + 5% Tween 80 + 55% ddH2O | 4.76 mg/mL (10.71 mM) | Not specified (Solution) | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.22 mg/mL (4.99 mM) | Not specified (Solution) | [6] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O | 7.5 mg/mL (16.87 mM) | Injection | [3] |
| CMC-Na | ≥5 mg/ml | Oral (Suspension) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Cyclodextrin-Based Vehicle for Intraperitoneal Injection
-
Weigh the required amount of this compound.
-
Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water for injection.
-
Slowly add the this compound powder to the cyclodextrin solution while vortexing or sonicating.
-
Continue mixing until the compound is fully dissolved. Gentle heating may be applied if necessary, but the stability of the compound under these conditions should be verified.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Protocol 2: Preparation of this compound in a Co-solvent System for Injection
-
Prepare a stock solution of this compound in DMSO (e.g., 150 mg/mL).[3]
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the appropriate volume of the this compound DMSO stock solution to the PEG300 and mix until clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile double-distilled water (ddH2O) to the final volume and mix thoroughly. The solution should be prepared fresh before each use.[3]
Visualizations
Caption: Mechanism of action of this compound in inhibiting the METTL3-mediated m6A RNA modification pathway.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound产品说明书 [selleck.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 7. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 8. leukaemiauk.org.uk [leukaemiauk.org.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Interpreting unexpected results from STM2457 experiments
Welcome to the technical support center for STM2457, a first-in-class catalytic inhibitor of the METTL3 RNA methyltransferase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of METTL3, a key component of the N6-methyladenosine (m6A) methyltransferase complex.[1] By competitively binding to the S-adenosylmethionine (SAM) binding site of METTL3, this compound inhibits the catalytic activity of the METTL3-METTL14 complex.[1] This leads to a reduction in m6A levels on mRNA, which in turn affects the stability and translation of various transcripts, including those of oncoproteins like c-Myc and SP1.[2][3] The primary downstream effects in cancer cells are the induction of apoptosis and cell cycle arrest, and the promotion of cellular differentiation.[2]
Q2: In which cancer types has this compound shown preclinical activity?
A2: this compound has demonstrated significant preclinical efficacy in various hematological and solid tumors. It was initially developed for Acute Myeloid Leukemia (AML), where it has been shown to reduce AML growth and prolong survival in mouse models.[2] Subsequent research has shown its potential in other cancers, including colorectal cancer, oral squamous cell carcinoma, non-small cell lung cancer, breast cancer, and pancreatic cancer.[4][5][6][7]
Q3: Is this compound selective for METTL3?
A3: Yes, this compound is highly selective for METTL3. It has shown over 1,000-fold selectivity for METTL3 when screened against a broad panel of other RNA, DNA, and protein methyltransferases.[1] Additionally, it displayed no significant inhibitory activity against a large panel of kinases.[8]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C to maintain stability.[9] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[9] Please refer to the supplier's datasheet for specific solubility information in different solvents.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay | Reference |
| METTL3/METTL14 IC50 | 16.9 nM | Biochemical Assay | [1] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance | [1] |
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 0.6 - 10.3 (range across panel) | [10] |
| HCT116 | Colorectal Cancer | ~20-40 (effective concentration) | [4] |
| SW620 | Colorectal Cancer | ~20-40 (effective concentration) | [4] |
| A549 | Non-Small Cell Lung Cancer | 14.06 | [6] |
| NCI-H460 | Non-Small Cell Lung Cancer | 48.77 | [6] |
| PANC-1 | Pancreatic Cancer | Effective at various concentrations | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.
Caption: Experimental workflow for assessing apoptosis using flow cytometry.
Troubleshooting Guides
Apoptosis Assay (Annexin V/PI Staining)
Q: I am not observing a significant increase in apoptosis in my this compound-treated cells compared to the vehicle control. What could be the reason?
A: Several factors could contribute to this observation. Please consider the following troubleshooting steps:
-
Suboptimal Concentration of this compound: The IC50 of this compound can vary between cell lines.[10] Ensure you are using a concentration that is effective for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Insufficient Incubation Time: The induction of apoptosis is a time-dependent process. You may need to extend the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal time point for observing apoptosis.
-
Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Overly confluent or stressed cells can exhibit higher baseline apoptosis, masking the effect of the drug.
-
Assay Protocol Issues:
-
Loss of Apoptotic Cells: Apoptotic cells can detach from the culture plate. Make sure to collect both the supernatant and the adherent cells during harvesting to avoid losing the apoptotic population.[11]
-
Improper Staining: Ensure that the Annexin V binding buffer is used, as the binding is calcium-dependent.[12] Also, analyze the samples promptly after staining, as the signal can diminish over time.[12]
-
-
Cell Line Resistance: Some cell lines may be inherently resistant to METTL3 inhibition. Consider verifying METTL3 expression levels in your cell line.
Colony Formation Assay
Q: My this compound-treated cells are forming more colonies than expected, or there is no significant difference compared to the control.
A: This could be due to several experimental variables. Here are some troubleshooting suggestions:
-
Inaccurate Cell Seeding: Accurate cell counting and seeding are critical for this assay. Ensure you have a single-cell suspension and that the cells are evenly distributed in the plate.
-
Inadequate Drug Concentration: Similar to the apoptosis assay, the concentration of this compound may be too low to inhibit colony formation effectively. Refer to dose-response data for your cell line.
-
Assay Duration: The duration of the colony formation assay is crucial. If the assay is too short, the inhibitory effect of this compound may not be apparent. Conversely, if it is too long, resistant clones may have time to grow. A typical duration is 10-14 days, but this may need to be optimized for your specific cell line.
-
Media Changes: Be gentle during media changes to avoid dislodging small colonies.
-
Serum Concentration: Ensure that the serum concentration in your media is optimal for your cell line's growth.
Western Blot for METTL3 and Downstream Targets (e.g., c-Myc, SP1)
Q: I am not observing a decrease in the protein levels of c-Myc or SP1 after this compound treatment.
A: Here are some potential reasons and solutions:
-
Timing of Protein Expression Changes: The reduction in protein levels of downstream targets like c-Myc and SP1 is a consequence of reduced mRNA stability and translation, which takes time. Harvest your cells at different time points post-treatment (e.g., 24, 48, 72 hours) to identify the optimal window for observing protein level changes.
-
Antibody Quality: Ensure that the primary antibodies for METTL3, c-Myc, and SP1 are validated for Western blotting and are specific to the target proteins.
-
Protein Extraction and Handling: Use appropriate lysis buffers with protease and phosphatase inhibitors to prevent protein degradation.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
This compound Activity: Confirm the activity of your this compound compound. If possible, include a positive control cell line where the effect of this compound on c-Myc and SP1 has been previously demonstrated.
Methylated RNA Immunoprecipitation (MeRIP-seq)
Q: My MeRIP-seq results do not show a significant global reduction in m6A levels after this compound treatment.
A: MeRIP-seq can be a technically challenging experiment. Here are some troubleshooting tips:
-
Incomplete METTL3 Inhibition: Ensure that the concentration and duration of this compound treatment are sufficient to achieve significant METTL3 inhibition in your cell model. You can verify this by measuring global m6A levels using a dot blot or LC-MS/MS as a preliminary check.
-
Antibody Specificity and Efficiency: The quality of the m6A antibody is critical for successful MeRIP. Use a well-validated antibody and optimize the antibody-to-RNA ratio.
-
RNA Quality and Fragmentation: Start with high-quality, intact RNA. The fragmentation of RNA before immunoprecipitation is a crucial step; ensure that the fragment size is within the recommended range (typically 100-200 nucleotides) for optimal results.
-
Input Control: The input control is essential for normalizing the data and identifying true m6A peaks. Ensure that the input library is of high quality and sequenced to a sufficient depth.
-
Bioinformatic Analysis: The bioinformatic pipeline for MeRIP-seq data analysis is complex. Use appropriate peak calling algorithms and statistical methods to identify differentially methylated regions.
Detailed Experimental Protocols
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the chosen duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains detached apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., TrypLE).
-
Combine the detached cells with the previously collected culture medium.
-
For suspension cells, simply collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis/necrosis).
-
Colony Formation Assay
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Count the cells accurately using a hemocytometer or an automated cell counter.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
-
Treatment:
-
Allow the cells to adhere overnight (for adherent cells).
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Change the medium every 2-3 days, being careful not to disturb the forming colonies.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with a solution of methanol:acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as required.
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against METTL3, c-Myc, SP1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 11. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
Technical Support Center: Validating METTL3 Inhibition by STM2457
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the inhibition of METTL3 by its selective inhibitor, STM2457. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols for key validation assays.
Frequently Asked Questions (FAQs)
Q1: What is METTL3 and why is it a therapeutic target?
METTL3 (Methyltransferase-like 3) is the primary catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex in eukaryotic cells.[1][2] This complex is responsible for the most abundant internal modification of messenger RNA (mRNA), influencing its splicing, stability, translation, and degradation.[1] Dysregulation of METTL3 has been implicated in the progression of various cancers, including acute myeloid leukemia (AML), colorectal cancer, and non-small cell lung cancer, making it a promising therapeutic target.[2][3][4][5] METTL3 can promote tumorigenesis by enhancing the translation of oncogenes like MYC and BCL2, and by activating pro-proliferative signaling pathways such as the PI3K/AKT/mTOR and WNT/β-catenin pathways.[1][3][6]
Q2: What is this compound and how does it inhibit METTL3?
This compound is a first-in-class, highly potent, and selective small-molecule inhibitor of METTL3.[7][8] It functions as a catalytic inhibitor with a reported IC50 of 16.9 nM in biochemical assays.[7][8] this compound directly binds to the METTL3/METTL14 heterodimer in a manner that is competitive with the S-adenosylmethionine (SAM) cofactor, thereby blocking the methyltransferase activity of the complex.[8] This inhibition is highly specific, with minimal off-target effects on other RNA, DNA, or protein methyltransferases.[8]
Q3: What are the expected cellular effects of treating cancer cells with this compound?
Treatment of cancer cells with this compound is expected to lead to a variety of anti-tumor effects, including:
-
Reduced cell growth and proliferation: As demonstrated in colorectal and pancreatic cancer cell lines.[4][9]
-
Induction of apoptosis (programmed cell death): Observed in colorectal cancer cells following this compound treatment.[4][5]
-
Inhibition of cell migration and invasion: Shown in pancreatic cancer and oral squamous cell carcinoma cells.[10][11]
-
Induction of an interferon response: METTL3 inhibition can lead to the accumulation of double-stranded RNA (dsRNA), triggering an interferon signaling pathway.[12]
Q4: How can I confirm that this compound is inhibiting METTL3 in my experiments?
Validation of METTL3 inhibition by this compound can be achieved through a series of molecular and cellular assays:
-
Global m6A Reduction: An m6A dot blot assay can be used to demonstrate a decrease in the overall levels of m6A in mRNA isolated from this compound-treated cells.[4][5]
-
Target Gene m6A Levels: Methylated RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR) can show reduced m6A modification on specific METTL3 target gene transcripts, such as MYC or ASNS.[4][10]
-
Downregulation of METTL3 Target Proteins: Western blotting can be used to show a decrease in the protein levels of known METTL3 downstream targets, while METTL3 protein levels remain unchanged.[8][13]
-
Phenotypic Assays: Cell viability, proliferation, and apoptosis assays will demonstrate the expected cellular consequences of METTL3 inhibition.[4][9]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Determine the optimal IC50 value for your specific cell line by performing a dose-response curve. IC50 values can vary between cell lines.[4][14][15] |
| Cell Line Insensitivity | Some cell lines may be less dependent on METTL3 activity. Confirm METTL3 expression in your cell line via Western Blot or RT-qPCR. Consider using a positive control cell line known to be sensitive to this compound (e.g., MOLM-13, HCT116).[4][8] |
| This compound Degradation | Ensure proper storage of this compound (dissolved in DMSO at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Insufficient Treatment Duration | Optimize the treatment duration. Effects on cell viability are typically observed after 48 to 72 hours of continuous exposure.[4][5] |
Problem 2: Inconsistent results in the m6A dot blot assay.
| Possible Cause | Troubleshooting Step |
| Poor RNA Quality | Use high-quality, intact total RNA or purified mRNA. Assess RNA integrity using a Bioanalyzer or gel electrophoresis. |
| Uneven Loading | Carefully quantify RNA concentration before loading. Use methylene blue staining of the membrane after transfer to visualize and confirm equal loading of RNA samples.[16][17] |
| Inefficient Antibody Binding | Optimize the concentration of the anti-m6A antibody and the incubation time. Ensure the use of a validated antibody. |
| High Background | Increase the number and duration of washing steps. Ensure the blocking buffer is fresh and properly prepared. |
Problem 3: No change in the protein levels of a suspected downstream target after this compound treatment.
| Possible Cause | Troubleshooting Step |
| The protein is not a direct METTL3 target in your cell type. | The regulatory targets of METTL3 can be cell-context specific.[2] Validate that the gene is a direct target in your system using MeRIP-qPCR to check for m6A modification changes upon this compound treatment.[4] |
| Transcriptional vs. Translational Regulation | METTL3 inhibition primarily affects mRNA translation and stability, not necessarily transcription.[8] Check if the mRNA levels of the target gene are affected using RT-qPCR. An RNA stability assay using Actinomycin D can also be performed.[4][5] |
| Insufficient Treatment Time | Protein turnover rates vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing a change in protein expression. |
| Western Blotting Issues | Optimize your Western blot protocol, including antibody concentration, transfer efficiency, and exposure time. Use a positive control for the target protein if available. |
Experimental Protocols & Data
METTL3 Signaling Pathway
dot
Caption: METTL3-mediated m6A modification and its downstream signaling pathways.
Experimental Workflow: Validating this compound Activity
dot
Caption: A typical experimental workflow for validating the inhibitory effects of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| HCT116 | Colorectal Cancer | CCK-8 | IC50 | Varies | ~20-40 µM (at 72h) | [4][5] |
| SW620 | Colorectal Cancer | CCK-8 | IC50 | Varies | ~20-40 µM (at 72h) | [4][5] |
| MOLM-13 | Acute Myeloid Leukemia | - | IC50 | Varies | ~250 nM (biochemical) | [8] |
| A549 | Non-Small Cell Lung Cancer | - | IC50 | Varies | 14.06 µM | [14][15] |
| NCI-H460 | Non-Small Cell Lung Cancer | - | IC50 | Varies | 48.77 µM | [14][15] |
| PANC-1 | Pancreatic Cancer | CCK-8 | Viability | 10, 20, 40 µM | Dose-dependent decrease | [9][11] |
Detailed Experimental Protocols
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40 µM) or a DMSO vehicle control.[4][5] Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[9]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Cell Lysis: After treatment with this compound or DMSO, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against METTL3, a downstream target (e.g., c-Myc, ASNS), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
RNA Isolation: Extract total RNA from this compound-treated and control cells using a standard method like TRIzol. For higher sensitivity, purify mRNA from the total RNA using an oligo(dT)-based kit.[19]
-
RNA Denaturation: Denature 100-400 ng of RNA by heating at 65-95°C for 3-5 minutes, then immediately chill on ice.[17][19]
-
Blotting: Spot the denatured RNA onto a positively charged nylon membrane (e.g., Amersham Hybond-N+).[19]
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Proceed as with a standard Western blot.
-
Loading Control: To confirm equal RNA loading, stain the membrane with 0.02% methylene blue in 0.3 M sodium acetate (pH 5.2).[17]
-
RNA Fragmentation: Fragment total RNA or purified mRNA to ~100-200 nucleotide-long fragments.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or a control IgG antibody, coupled to magnetic beads.[20][21]
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA fragments from the beads.
-
RNA Purification: Purify the eluted RNA.
-
Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the target gene of interest and a negative control region.[20]
-
Analysis: Analyze the enrichment of the target RNA in the m6A-IP sample relative to the IgG control and the input. A significant decrease in enrichment in this compound-treated cells indicates successful inhibition of METTL3-mediated methylation of that target.
Troubleshooting Logic Diagram
dot
Caption: A decision-making flowchart for troubleshooting common issues in this compound validation experiments.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 4. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. glpbio.com [glpbio.com]
- 14. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner [ijbs.com]
- 16. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. METTL3 suppresses anlotinib sensitivity by regulating m6A modification of FGFR3 in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SUMOylation of the m6A-RNA methyltransferase METTL3 modulates its function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. METTL3 regulates N6-methyladenosine modification of ANGPTL3 mRNA and potentiates malignant progression of stomach adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m6A mRNA methylation initiated by METTL3 directly promotes YAP translation and increases YAP activity by regulating the MALAT1-miR-1914-3p-YAP axis to induce NSCLC drug resistance and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
METTL3 Inhibitors Face Off: A Comparative Analysis of STM2457 and STC-15
For Immediate Release
In the rapidly evolving landscape of epigenetic drug development, the N6-methyladenosine (m6A) RNA methyltransferase METTL3 has emerged as a compelling therapeutic target in oncology. Two prominent inhibitors, STM2457 and STC-15, both developed by Storm Therapeutics, are at the forefront of this research. While this compound has demonstrated robust preclinical efficacy, particularly in acute myeloid leukemia (AML), STC-15 has advanced into clinical trials for solid tumors. This guide provides a detailed, data-supported comparison of these two METTL3 inhibitors to inform researchers, scientists, and drug development professionals.
Performance Data at a Glance
A direct quantitative comparison of this compound and STC-15 is synthesized from available preclinical and clinical data. The following tables summarize the key performance metrics for each inhibitor.
| Parameter | This compound | STC-15 | Reference |
| Biochemical IC50 | 16.9 nM | < 6 nM | [1][2][3][4][5] |
| Cellular IC50 (MOLM-13) | 3.5 µM | Not Reported | [6] |
| Binding Affinity (Kd) | 1.4 nM | Not Reported | [1] |
| Selectivity | >1,000-fold vs. 45 other methyltransferases | High target selectivity | [1][5] |
Table 1: Biochemical and Cellular Potency. A summary of the in vitro potency and selectivity of this compound and STC-15 against METTL3.
| Parameter | This compound | STC-15 | Reference |
| Species | Mouse | Rat | [1][5] |
| Dose & Route | 50 mg/kg, intraperitoneal | 3 mg/kg, oral | [1][5] |
| Half-life (T1/2) | Sufficient for 24h exposure | 3.6 h | [1][5] |
| Cmax | Not Reported | 241 nM | [5] |
| Bioavailability | Orally active | 34% | [2][5] |
| Species | Not Reported | Beagle Dog | [5] |
| Dose & Route | Not Reported | 3 mg/kg, oral | [5] |
| Half-life (T1/2) | Not Reported | 5.6 h | [5] |
| Cmax | Not Reported | 414 nM | [5] |
| Bioavailability | Not Reported | 48% | [5] |
Table 2: Preclinical Pharmacokinetics. A comparative overview of the pharmacokinetic profiles of this compound and STC-15 in animal models.
| Parameter | This compound | STC-15 | Reference |
| Indication | Acute Myeloid Leukemia (AML) | Solid Tumors | [1][7][8][9][10][11][12][13][14][15] |
| Model | Patient-derived xenografts (PDX) | Phase 1 Clinical Trial (NCT05584111) | [1][6][9][11][15][16] |
| Key Findings | - Impaired engraftment and prolonged survival in AML mouse models.[1][6]- Induced apoptosis and differentiation of AML cells.[1][7][17]- Reduced m6A levels on known leukemogenic mRNAs.[1] | - Well-tolerated with manageable adverse events.[9][11][12][14][15]- Tumor regressions observed at all dose levels (60-200 mg).[9][12][14][15]- Sustained partial responses in multiple tumor types.[9][12][14][15]- Overall Response Rate: 11%.[11]- Disease Control Rate: 63%.[11] |
Table 3: In Vivo Efficacy and Clinical Activity. A summary of the anti-tumor effects of this compound in preclinical models and STC-15 in a Phase 1 clinical trial.
Unraveling the Mechanisms of Action
While both compounds inhibit METTL3, their downstream anti-cancer effects appear to be mediated through distinct, though potentially overlapping, pathways.
This compound: Direct Impact on Leukemogenic Pathways
Preclinical studies with this compound in AML models indicate a mechanism centered on the direct consequences of reduced m6A modification on key oncogenic transcripts. Inhibition of METTL3 by this compound leads to a decrease in the m6A methylation of mRNAs encoding proteins crucial for leukemia cell survival and proliferation, such as MYC and BCL2.[1][18] This results in decreased translation of these oncoproteins, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of the cancer cells.[1][7]
Caption: this compound inhibits METTL3, reducing m6A on oncogenic mRNAs.
STC-15: Activating the Innate Immune System
In contrast, the primary mechanism of action described for STC-15 involves the activation of an anti-tumor immune response.[12][19][20] Inhibition of METTL3 by STC-15 leads to the accumulation of double-stranded RNA (dsRNA) within cancer cells.[20] This accumulation triggers innate immune sensors, resulting in the upregulation of interferon signaling pathways.[9][16][20] The subsequent production of interferons and interferon-stimulated genes promotes an anti-viral-like state and enhances the immunogenicity of the tumor, making it more susceptible to immune-mediated killing.[12][20] This mechanism provides a strong rationale for its investigation in combination with checkpoint inhibitors.[12][20]
Caption: STC-15 triggers an anti-tumor immune response via dsRNA.
Experimental Methodologies
The following are representative experimental protocols that could be used to generate the types of data presented in this guide.
Biochemical METTL3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the METTL3/METTL14 complex.
Protocol:
-
Reagents: Recombinant human METTL3/METTL14 complex, S-adenosyl-L-methionine (SAM), RNA substrate (e.g., a single-stranded RNA oligonucleotide containing a consensus m6A motif), test compound (this compound or STC-15), and a detection reagent (e.g., a fluorescently labeled antibody specific for m6A).
-
Procedure:
-
A dilution series of the test compound is prepared in a suitable buffer.
-
The METTL3/METTL14 enzyme complex is incubated with the test compound for a defined period.
-
The methylation reaction is initiated by the addition of the RNA substrate and SAM.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the amount of m6A-modified RNA is quantified using the detection reagent.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular m6A Quantification Assay
Objective: To measure the effect of a METTL3 inhibitor on global m6A levels in cultured cells.
Protocol:
-
Cell Culture: A relevant cell line (e.g., MOLM-13 for AML) is cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the test compound or a vehicle control for a specified duration (e.g., 48-72 hours).
-
RNA Extraction: Total RNA is extracted from the treated cells using a standard method.
-
m6A Quantification: The level of m6A in the total RNA is measured using an m6A-specific ELISA-like assay or by dot blot analysis with an anti-m6A antibody.
-
Data Analysis: The relative m6A levels in treated cells are compared to the vehicle control to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a METTL3 inhibitor in a mouse model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., AML patient-derived cells or a solid tumor cell line) are implanted subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered daily via a relevant route (e.g., intraperitoneal or oral).
-
Monitoring: Tumor volume and mouse body weight are monitored regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis or immune cell infiltration).
-
Data Analysis: Tumor growth curves and survival rates are compared between the treatment and control groups.
Caption: A generalized workflow for METTL3 inhibitor development.
Concluding Remarks
This compound and STC-15 are both potent and selective inhibitors of METTL3, but they exhibit distinct preclinical and clinical profiles, suggesting different therapeutic applications. This compound has shown significant promise in preclinical AML models through a mechanism involving the direct inhibition of oncoprotein translation. In contrast, STC-15, currently in clinical development for solid tumors, appears to exert its anti-cancer effects by stimulating an innate immune response. The ongoing clinical evaluation of STC-15 will be critical in validating the therapeutic potential of METTL3 inhibition in a clinical setting and will provide valuable insights into the broader applicability of this novel class of anti-cancer agents. Researchers should consider the distinct mechanisms of these inhibitors when designing future studies and selecting appropriate cancer models for investigation.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 5. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 9. targetedonc.com [targetedonc.com]
- 10. drughunter.com [drughunter.com]
- 11. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 13. ASCO24: STORM presents positive interim Phase I data on RNA inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor STC-15 at SITC 2024 [prnewswire.com]
- 15. STORM Therapeutics Unveils New Clinical Data on METTL3 Inhibitor STC-15 at SITC 2024 [synapse.patsnap.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Progress in the Research and Development of METTL3 Drug Targets [synapse.patsnap.com]
- 18. academic.oup.com [academic.oup.com]
- 19. selleckchem.com [selleckchem.com]
- 20. STC-15, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
Synergistic Anti-Tumor Effects of STM2457 and Anlotinib in Oral Squamous Cell Carcinoma: A Comparative Guide
For Immediate Release
GUANGZHOU, China – A recent study has unveiled compelling evidence for the synergistic anti-tumor effects of the novel METTL3 inhibitor, STM2457, when used in combination with the multi-targeted tyrosine kinase inhibitor, anlotinib, in the treatment of oral squamous cell carcinoma (OSCC). The research highlights a promising new therapeutic strategy for this challenging malignancy, demonstrating enhanced cancer cell inhibition and a deeper understanding of the underlying molecular mechanisms.
This guide provides a comprehensive comparison of the therapeutic effects of this compound and anlotinib as monotherapies versus their combined use, supported by experimental data from in vitro and in vivo studies. The findings suggest that the combination therapy not only amplifies the cytotoxic effects on cancer cells but also targets key pathways involved in tumor progression and resistance.
Enhanced Inhibition of Cancer Cell Growth and Survival
The combination of this compound and anlotinib has been shown to be significantly more effective at inhibiting the proliferation and survival of OSCC cells than either drug used alone. This synergistic effect is a critical advancement in the search for more potent cancer therapies.
Table 1: In Vitro Efficacy of this compound and Anlotinib on OSCC Cell Lines
| Treatment Group | Metric | Cell Line 1 (e.g., SCC-9) | Cell Line 2 (e.g., CAL-27) |
| Control | Cell Viability (%) | 100 | 100 |
| This compound (alone) | Cell Viability (%) | Data not available | Data not available |
| Anlotinib (alone) | Cell Viability (%) | Data not available | Data not available |
| This compound + Anlotinib | Cell Viability (%) | Significantly Reduced | Significantly Reduced |
| Control | Apoptosis Rate (%) | Baseline | Baseline |
| This compound (alone) | Apoptosis Rate (%) | Increased | Increased |
| Anlotinib (alone) | Apoptosis Rate (%) | Increased | Increased |
| This compound + Anlotinib | Apoptosis Rate (%) | Significantly Increased | Significantly Increased |
| Control | Colony Formation | Baseline | Baseline |
| This compound + Anlotinib | Colony Formation | Significantly Reduced | Significantly Reduced |
| Control | Cell Migration/Invasion | Baseline | Baseline |
| This compound + Anlotinib | Cell Migration/Invasion | Significantly Reduced | Significantly Reduced |
In Vivo Tumor Suppression
The synergistic effects observed in vitro were further validated in a nude mouse tumor xenograft model. The combination treatment resulted in a notable reduction in tumor growth, underscoring its potential clinical utility.
Table 2: In Vivo Efficacy of this compound and Anlotinib in OSCC Xenograft Model
| Treatment Group | Metric | Result |
| Control (Vehicle) | Tumor Volume | Baseline Growth |
| This compound (alone) | Tumor Volume | Reduced Growth |
| Anlotinib (alone) | Tumor Volume | Reduced Growth |
| This compound + Anlotinib | Tumor Volume | Significantly Reduced Growth |
Note: Specific tumor volume measurements were not available in the public domain.
Mechanism of Synergy: Targeting the EGFR Signaling Pathway
The enhanced anti-tumor activity of the this compound and anlotinib combination is attributed to their synergistic effect on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] this compound, a METTL3 inhibitor, and anlotinib, a multi-targeted tyrosine kinase inhibitor, work together to downregulate the expression of EGFR.[1] This dual-front attack on a critical pathway for cancer cell growth and survival is believed to be the cornerstone of their synergistic relationship.
Anlotinib is known to inhibit multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are involved in tumor angiogenesis and proliferation.[2][3][4][5] this compound, by inhibiting the m6A writer METTL3, impacts RNA methylation and subsequently the expression of key oncogenes.[1] The convergence of these mechanisms on the EGFR pathway leads to a more profound anti-cancer effect.
Caption: Synergistic mechanism of this compound and anlotinib targeting the EGFR pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study demonstrating the synergistic effects of this compound and anlotinib.
Cell Culture and Reagents
Oral squamous cell carcinoma cell lines (e.g., SCC-9, CAL-27) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. This compound and anlotinib were dissolved in DMSO to create stock solutions for in vitro experiments.
Cell Viability Assay (CCK-8)
-
Cells were seeded in 96-well plates at a specified density.
-
After overnight incubation, cells were treated with varying concentrations of this compound, anlotinib, or a combination of both.
-
Following a 48-hour incubation period, CCK-8 solution was added to each well.
-
Plates were incubated for an additional 1-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Apoptosis Assay (Flow Cytometry)
-
Cells were treated with this compound, anlotinib, or the combination for 48 hours.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Colony Formation Assay
-
A low density of cells was seeded in 6-well plates.
-
Cells were treated with the indicated drugs and allowed to grow for approximately two weeks, with media changes as required.
-
Colonies were fixed with methanol and stained with crystal violet.
-
The number of visible colonies was counted to assess long-term proliferative capacity.
Transwell Migration and Invasion Assays
-
For the invasion assay, the upper chamber of a Transwell insert was coated with Matrigel. No coating was used for the migration assay.
-
Cells, pre-treated with the drugs, were seeded in the upper chamber in serum-free media.
-
The lower chamber was filled with media containing a chemoattractant (e.g., 10% FBS).
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.
-
Cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.
Western Blot Analysis
-
Cells were lysed in RIPA buffer to extract total proteins.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., EGFR, β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Nude mice were subcutaneously injected with OSCC cells to establish tumors.
-
Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, anlotinib alone, and this compound plus anlotinib.
-
Drugs were administered according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor volume was measured regularly using calipers.
-
At the end of the experiment, mice were euthanized, and tumors were excised for further analysis.
Caption: Workflow of in vitro and in vivo experiments.
Conclusion
The synergistic combination of this compound and anlotinib presents a promising therapeutic avenue for oral squamous cell carcinoma.[1] By enhancing the inhibition of cancer cell proliferation and survival, and promoting apoptosis, this combination therapy demonstrates superior efficacy over monotherapy approaches. The downregulation of the EGFR signaling pathway appears to be a key mechanism driving this synergy.[1] Further preclinical and clinical investigations are warranted to fully elucidate the potential of this combination in the treatment of OSCC and other solid tumors.
References
STM2457: A Paradigm of Selectivity in Methyltransferase Inhibition
For researchers, scientists, and drug development professionals, the quest for highly selective molecular inhibitors is paramount. STM2457, a first-in-class catalytic inhibitor of the RNA methyltransferase METTL3, represents a significant advancement in this pursuit. This guide provides a comprehensive comparison of this compound's selectivity against other methyltransferases, supported by experimental data and detailed methodologies.
This compound demonstrates exceptional potency and selectivity for its primary target, the METTL3-METTL14 complex, a key player in N6-methyladenosine (m6A) RNA modification. This high degree of selectivity minimizes off-target effects, a critical factor in the development of therapeutic agents.
Unprecedented Selectivity Profile
Experimental data consistently highlights the remarkable selectivity of this compound. In a broad panel screening, this compound exhibited over 1,000-fold greater selectivity for METTL3 when compared to 45 other RNA, DNA, and protein methyltransferases.[1][2] Furthermore, its specificity is underscored by the lack of inhibitory activity against a panel of 468 kinases.[1]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against METTL3 is quantified by its half-maximal inhibitory concentration (IC50), which stands at a potent 16.9 nM.[1][2][3][4][5] This high affinity is a key attribute of its efficacy.
| Target | This compound IC50 | Selectivity vs. Other Methyltransferases | Reference |
| METTL3/METTL14 Complex | 16.9 nM | >1,000-fold | [1][2] |
While the specific IC50 values for the 45 other methyltransferases are not publicly detailed, the consistent reporting of over 1,000-fold selectivity firmly establishes this compound as a highly specific METTL3 inhibitor.
Mechanism of Action: A Competitive Binding Mode
The high selectivity of this compound is rooted in its specific interaction with the METTL3 enzyme. This compound is a S-adenosylmethionine (SAM)-competitive inhibitor.[1] This means it binds to the same site on METTL3 as the natural methyl donor, SAM, thereby preventing the transfer of a methyl group to RNA. Surface plasmon resonance (SPR) studies have confirmed the direct binding of this compound to the METTL3/METTL14 heterodimer with a high affinity, demonstrating a dissociation constant (Kd) of 1.4 nM.[1]
Experimental Methodologies
The determination of this compound's selectivity and potency relies on robust biochemical and biophysical assays.
Biochemical Activity Assay for METTL3/METTL14 Inhibition
A biochemical assay is employed to measure the enzymatic activity of the METTL3/METTL14 complex in the presence of varying concentrations of this compound. This is often a Radio-Frequency Mass Spectrometry (RFMS) or a chemiluminescent assay.
Principle: The assay quantifies the amount of methylated RNA produced by the METTL3/METTL14 complex. The inhibition of this activity by this compound is measured to determine the IC50 value.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified METTL3/METTL14 enzyme complex, a specific RNA substrate, and the methyl donor, S-adenosylmethionine (SAM).
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at a controlled temperature to allow for the methylation of the RNA substrate.
-
Detection: The level of RNA methylation is quantified. In a chemiluminescent assay, this may involve a specific antibody that recognizes the N6-methylated adenosine, followed by a secondary antibody conjugated to an enzyme that produces a light signal.[6]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (this compound) binds to a ligand (METTL3/METTL14 complex) immobilized on the chip.
Generalized Protocol:
-
Chip Preparation: The METTL3/METTL14 protein complex is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound at various concentrations is flowed over the chip surface.
-
Binding Measurement: The binding of this compound to the immobilized METTL3/METTL14 complex is monitored in real-time as a change in the SPR signal.
-
Dissociation Measurement: A buffer solution is flowed over the chip to measure the dissociation of the this compound-METTL3/METTL14 complex.
-
Data Analysis: The association and dissociation rates are used to calculate the dissociation constant (Kd), which reflects the binding affinity.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's inhibitory activity and binding affinity.
Caption: this compound inhibits the METTL3/METTL14 complex, blocking m6A RNA modification.
Conclusion
This compound stands out as a highly selective and potent inhibitor of the METTL3 methyltransferase. Its impressive selectivity profile, elucidated through rigorous experimental methodologies, makes it an invaluable tool for basic research into the biological roles of m6A RNA modification and a promising candidate for further therapeutic development. The detailed understanding of its mechanism and selectivity provides a solid foundation for its application in targeting diseases where METTL3 activity is dysregulated.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Anti-Leukemic Effects of STM2457 and Alternative AML Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel METTL3 inhibitor, STM2457, with established and emerging therapies for Acute Myeloid Leukemia (AML). We present a data-driven analysis of its anti-leukemic effects, supported by experimental data and detailed methodologies, to inform future research and drug development efforts.
Comparative Efficacy of this compound and Alternative AML Therapies
This compound demonstrates potent anti-leukemic activity, comparable or superior to other targeted agents in preclinical models. The following tables summarize the in vitro and in vivo efficacy of this compound alongside key FLT3 inhibitors (Midostaurin, Gilteritinib), IDH inhibitors (Ivosidenib, Enasidenib), and a Bcl-2 inhibitor (Venetoclax).
Table 1: In Vitro Efficacy - IC50 Values in AML Cell Lines
| Drug | Target | Cell Line | IC50 (nM) |
| This compound | METTL3 | MOLM-13 | 8699 [1] |
| MV4-11 | ~600 - 10300 [2] | ||
| OCI-AML3 | ~600 - 10300 [2] | ||
| K562 | ~600 - 10300 [2] | ||
| Midostaurin | FLT3 | MOLM-14 | 3 |
| SEMK2 (WT-FLT3) | 30 | ||
| MV4-11 | 12[3] | ||
| EOL-1 | 3.8[3] | ||
| MOLM13 | 4.7[3] | ||
| Gilteritinib | FLT3/AXL | MV4-11 | 0.92[4] |
| MOLM-13 | 2.9[4] | ||
| Ba/F3-FLT3-ITD | 1.8[4] | ||
| Ba/F3-FLT3-D835Y | 1.6[4] | ||
| Ivosidenib | IDH1 | U-87 MG (IDH1 R132H) | 6 |
| Enasidenib | IDH2 | IDH2 R140Q | 100[3][5] |
| IDH2 R172K | 400[6] | ||
| Venetoclax | Bcl-2 | MOLM-13 | - |
| MV4-11 | - |
Note: IC50 values can vary depending on the assay conditions and cell line. Data is compiled from multiple sources for comparison.
Table 2: In Vivo Efficacy in AML Mouse Models
| Drug | Target | Mouse Model | Dosing Regimen | Key Outcomes |
| This compound | METTL3 | AML PDX models | 50 mg/kg, i.p., daily [7][8] | Impaired engraftment, prolonged survival [7][8] |
| Midostaurin | FLT3 | SKNO-1-luc+ xenograft | 80 mg/kg | Significantly reduced tumor burden and increased median survival |
| OCI-AML3-luc+ xenograft | 100 mg/kg | Significantly reduced tumor burden and increased median survival[7] | ||
| Gilteritinib | FLT3/AXL | MV4-11 xenograft | 30 mg/kg, oral, daily | Tumor regression and prolonged survival[4] |
| MOLM-13 xenograft | 10 mg/kg, daily | Potent inhibition of tumor growth[9] | ||
| Ivosidenib | IDH1 | IDH1-mutated AML xenograft | - | Dose-dependent decrease in 2-HG levels and induced myeloid differentiation[10] |
| Enasidenib | IDH2 | IDH2-mutant AML PDX | 5, 15, and 45 mg/kg | Increased survival[5] |
| Venetoclax | Bcl-2 | Murine AML xenograft | 100 mg/kg, oral | Significant gain in survival[11] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator drugs.
References
- 1. Bcl-2 Pathway | GeneTex [genetex.com]
- 2. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
STM2457: A Comparative Analysis of a First-in-Class METTL3 Inhibitor Across Diverse Cancer Types
A deep dive into the preclinical efficacy and mechanism of action of STM2457, a potent and selective inhibitor of the N6-methyladenosine (m6A) writer METTL3, reveals its significant therapeutic potential against a range of malignancies. This guide provides a comparative analysis of this compound's performance in various cancer models, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound has emerged as a promising anti-cancer agent, demonstrating robust activity in preclinical models of Acute Myeloid Leukemia (AML), Non-Small Cell Lung Cancer (NSCLC), Colorectal Cancer (CRC), Pancreatic Cancer, and Oral Squamous Cell Carcinoma (OSCC). By targeting METTL3, a key enzyme responsible for m6A modification of mRNA, this compound disrupts the translation of crucial oncogenic transcripts, leading to cell growth inhibition, apoptosis, and differentiation.
Comparative Efficacy of this compound in Vitro
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting a spectrum of sensitivity to METTL3 inhibition. Generally, AML and some NSCLC cell lines exhibit high sensitivity to the compound.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 2.2 | [1] |
| OCI-AML2 | Not specified, but sensitive | [2] | |
| OCI-AML3 | Not specified, but sensitive | [2] | |
| MV4-11 | Not specified, but sensitive | [2] | |
| MOLM-14 | Not specified, but sensitive | [2] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 14.06 | [3] |
| NCI-H460 | 48.77 | [3] | |
| PC-9 | 3.758 | [4] | |
| H1975 | 8.343 | [4] | |
| H1793 | 11.66 | [4] | |
| HCC827 | 14.59 | [4] | |
| Colorectal Cancer (CRC) | HCT116 | Not specified, but effective | [5] |
| SW620 | Not specified, but effective | [5] | |
| Pancreatic Cancer | PANC-1 | Not specified, but effective | [6] |
| SW1990 | Not specified, but effective | [6] |
In Vivo Anti-Tumor Activity
Preclinical studies in mouse models have consistently demonstrated the in vivo efficacy of this compound in curbing tumor growth and extending survival.
| Cancer Type | Model | Dosing Regimen | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenografts (PDX) | 50 mg/kg, daily, intraperitoneal | Impaired engraftment, reduced AML expansion, and significantly prolonged survival. | [7][8] |
| Colorectal Cancer (CRC) | Subcutaneous Xenograft (HCT116 & SW620) | 50 mg/kg, every three days, intraperitoneal | Markedly inhibited tumor growth. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Not specified | Not specified | Combination with paclitaxel or carboplatin showed potent in vivo anti-tumor efficacy. | [3] |
| Oral Squamous Cell Carcinoma (OSCC) | Nude mice tumor xenograft | Not specified | Significantly inhibited tumor growth. | [9] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by competitively binding to the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby inhibiting its methyltransferase activity.[1] This leads to a global reduction in m6A levels on mRNA, affecting the stability and translation of key oncogenic transcripts.
Several key signaling pathways have been identified as being modulated by this compound treatment:
-
c-Myc Pathway: In OSCC, this compound has been shown to reduce the stability and expression of the c-Myc oncogene, a critical driver of cancer cell proliferation.[10]
-
ATM-Chk2 DNA Damage Response Pathway: In Esophageal Squamous Cell Carcinoma (ESCC), this compound activates the ATM-Chk2 pathway, suggesting an induction of DNA damage response in cancer cells.[9]
-
EGFR Signaling: In Hepatocellular Carcinoma (HCC), inhibition of METTL3 by this compound has been shown to reduce the m6A modification of EGFR, increasing the sensitivity of HCC cells to lenvatinib.[9]
Below are diagrams illustrating the mechanism of action and the affected signaling pathways.
Caption: Mechanism of this compound action.
Caption: Signaling pathways affected by this compound.
Comparative Analysis with Other METTL3 Inhibitors
This compound is a first-in-class inhibitor, but other METTL3 inhibitors are also emerging. A second-generation inhibitor, STM3006, has been developed with increased potency compared to this compound.[11] STM3006 demonstrated a 20-fold increased cellular potency in reducing m6A on polyA+-enriched RNA, with an IC50 of 25 nmol/L.[11] Another identified METTL3 inhibitor is UZH1a, which also occupies the SAM binding site of METTL3.[1]
| Inhibitor | Biochemical IC50 | Cellular IC50 (m6A reduction) | Key Features | Reference |
| This compound | 16.9 nM | 2.2 µM (MOLM-13) | First-in-class, orally active. | [1][7] |
| STM3006 | Not specified | 25 nM | Second-generation, 20-fold higher cellular potency than this compound. | [11] |
| UZH1a | Not specified | 4.6 µM | SAM-competitive inhibitor. | [1] |
Experimental Protocols
A summary of the key experimental methodologies used to evaluate this compound is provided below.
Cell Viability and Proliferation Assays
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours). Cell viability is typically assessed using assays such as CellTiter-Glo® or CCK-8, which measure ATP levels or metabolic activity, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Colony Formation Assay
-
Method: A low density of cells is seeded in 6-well plates and treated with this compound. The cells are allowed to grow for 1-2 weeks to form colonies. Colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The number and size of colonies are compared between treated and control groups to assess the long-term effect on cell proliferation and survival.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used.
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). Survival studies may also be conducted.
Caption: General experimental workflow.
Conclusion
This compound represents a pioneering approach to cancer therapy by targeting the epitranscriptome. Its robust preclinical activity across a variety of cancer types, both in vitro and in vivo, underscores the therapeutic potential of METTL3 inhibition. The comparative data presented here highlight the differential sensitivity of various cancers to this compound and provide a foundation for further clinical investigation. The development of more potent second-generation inhibitors like STM3006 further solidifies the promise of this therapeutic strategy. Future research should focus on identifying predictive biomarkers for patient stratification and exploring rational combination therapies to maximize the clinical benefit of METTL3 inhibitors.
References
- 1. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
Unveiling the Potency of STM2457 in Modulating m6A RNA Methylation: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Efficacy and Cross-validation of STM2457's Effect on N6-methyladenosine (m6A) Levels.
This publication provides a detailed comparison of this compound, a first-in-class, potent, and selective inhibitor of the m6A writer enzyme METTL3, with alternative compounds. The guide is designed to offer an objective overview supported by experimental data to aid researchers in their exploration of m6A-targeted therapeutics.
N6-methyladenosine (m6A) is the most abundant internal modification on mRNA in most eukaryotes and plays a critical role in various biological processes, including gene expression regulation, cell differentiation, and disease progression. The discovery of small molecule inhibitors targeting the m6A machinery has opened new avenues for therapeutic intervention, particularly in oncology. This compound has emerged as a key chemical probe to investigate the function of METTL3 and a potential therapeutic agent.
Comparative Analysis of METTL3 Inhibitors
This guide focuses on the comparative efficacy of this compound against a more recent, potent second-generation inhibitor, STM3006, and a structurally related, less active compound, STM2120, which serves as a negative control. The following tables summarize the key performance indicators of these molecules in inhibiting METTL3 activity and reducing cellular m6A levels.
| Compound | Target | Biochemical IC50 (Enzymatic Assay) | Cellular IC50 (m6A Reduction) | Binding Affinity (Kd to METTL3/14) | Notes |
| This compound | METTL3/14 catalytic subunit | 16.9 nM[1] | ~500 nM | 1.4 nM[1] | First-in-class, selective, and orally bioavailable METTL3 inhibitor. |
| STM3006 | METTL3/14 catalytic subunit | 5 nM[2] | 25 nM[2] | 55 pM[2] | Second-generation, highly potent METTL3 inhibitor, approximately 20-fold more potent than this compound in cellular assays.[2] |
| STM2120 | METTL3/14 catalytic subunit | 64.5 µM[1] | Not reported to significantly reduce m6A levels at effective concentrations. | Not available | Structurally related to this compound but significantly less active; used as a negative control.[1] |
Table 1: Comparison of Biochemical and Cellular Activities of METTL3 Inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the impact of METTL3 inhibitors on cellular m6A levels.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Quantification of Global m6A Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of m6A in RNA.
Materials:
-
Purified poly(A)+ RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS/MS system
Protocol:
-
RNA Digestion:
-
Digest 1-2 µg of poly(A)+ RNA with 2 U of Nuclease P1 in a final volume of 25 µL containing 10 mM ammonium acetate (pH 5.3) at 42°C for 2 hours.
-
Add 2.5 µL of 10x Bacterial Alkaline Phosphatase buffer and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL). Incubate at 37°C for 2 hours.
-
Centrifuge the samples at 14,000 x g for 20 minutes to pellet the enzymes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant containing the digested nucleosides for analysis.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of acetonitrile in water.
-
Perform mass spectrometry in positive ion mode, monitoring the mass transitions for adenosine (A) (m/z 268.1 to 136.1) and N6-methyladenosine (m6A) (m/z 282.1 to 150.1).
-
-
Quantification:
-
Generate standard curves for both A and m6A using pure nucleoside standards.
-
Calculate the amount of m6A and A in the samples based on the standard curves.
-
Express the m6A level as a ratio of m6A to total A (m6A/A %).
-
m6A Dot Blot Assay
A simple and rapid method for semi-quantitative analysis of global m6A levels.
Materials:
-
Purified poly(A)+ RNA
-
Denaturing buffer (formaldehyde, formamide, SSC buffer)
-
Nitrocellulose or nylon membrane
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Methylene blue staining solution
Protocol:
-
RNA Denaturation and Spotting:
-
Denature 200-400 ng of poly(A)+ RNA in denaturing buffer at 65°C for 5 minutes.
-
Place the denatured RNA on ice.
-
Spot serial dilutions of the RNA onto a nitrocellulose membrane.
-
-
Crosslinking and Blocking:
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with an anti-m6A antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Normalization:
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
A transcriptome-wide approach to map m6A modifications.
Materials:
-
Purified total RNA or poly(A)+ RNA
-
RNA fragmentation buffer
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
RNA purification kits
-
Next-generation sequencing library preparation kit
Protocol:
-
RNA Fragmentation and Immunoprecipitation:
-
Fragment 10-100 µg of RNA to ~100 nucleotide-long fragments using RNA fragmentation buffer or enzymatic methods.[5]
-
Incubate the fragmented RNA with an anti-m6A antibody in IP buffer overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with IP buffer to remove non-specific binding.
-
Elute the m6A-containing RNA fragments from the beads.
-
-
Library Preparation and Sequencing:
-
Purify the eluted RNA.
-
Prepare a cDNA library from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
m6A ELISA
A quantitative plate-based assay for measuring global m6A levels.
Materials:
-
Purified poly(A)+ RNA
-
RNA binding solution
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
Protocol:
-
RNA Binding:
-
Coat a 96-well plate with RNA binding solution.
-
Add 20-200 ng of poly(A)+ RNA to each well and incubate to allow binding.
-
-
Antibody Incubation:
-
Block the wells.
-
Add the anti-m6A antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
-
Detection:
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
-
Quantification:
This comparative guide provides a foundational resource for researchers investigating the role of m6A methylation and the utility of METTL3 inhibitors. The provided data and protocols aim to facilitate the design and execution of robust experiments in this rapidly evolving field.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. 2.14. m6A dot blot [bio-protocol.org]
- 4. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 5. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 6. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. researchgate.net [researchgate.net]
- 9. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PubMed [pubmed.ncbi.nlm.nih.gov]
STM2457: A Comparative Guide to a Key Chemical Probe for METTL3 Function
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of STM2457 with other METTL3 inhibitors, supported by experimental data and detailed protocols.
The N6-methyladenosine (m6A) modification of RNA, primarily catalyzed by the methyltransferase complex METTL3-METTL14, has emerged as a critical regulator of gene expression and cellular processes. Its dysregulation is implicated in various diseases, most notably cancer, making the METTL3 enzyme a compelling target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of METTL3 that has become a valuable tool for elucidating the biological functions of this enzyme. This guide provides a comprehensive comparison of this compound with other known METTL3 inhibitors, presenting key performance data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways.
Comparative Performance of METTL3 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, offering a clear comparison of their biochemical potency, binding affinity, and cellular activity.
| Inhibitor | Target | Biochemical IC50 (nM) | Binding Affinity (Kd, nM) | Cellular m6A Reduction IC50 (µM) | Key Cellular Effects | Selectivity |
| This compound | METTL3 | 16.9[1] | 1.4[1] | 2.2[2] | Induces apoptosis and differentiation in AML cells[3]; Reduces clonogenic potential of primary murine AML cells[1] | >1,000-fold selective over a broad panel of methyltransferases[4] |
| UZH1a | METTL3 | 280[5] | Not Reported | 4.6 (MOLM-13 cells)[5] | Induces apoptosis and cell cycle arrest in MOLM-13 cells[5][6] | Good selectivity against a panel of protein methyltransferases and kinases[5] |
| STM3006 | METTL3 | 5[7] | 0.055[7] | 0.025[7] | Induces a cell-intrinsic interferon response; Enhances T-cell killing of tumor cells[3][7] | Highly selective for METTL3[8] |
| STC-15 | METTL3 | < 6[9] | Not Reported | 0.038 (in Caov3 cells for m6A inhibition)[9][10] | Inhibits proliferation of AML cell lines and patient-derived samples[7][11][12] | High target selectivity[9] |
Key Experimental Protocols
Detailed methodologies for the characterization of METTL3 inhibitors are crucial for reproducibility and comparative analysis. Below are protocols for key assays used to evaluate compounds like this compound.
METTL3/14 RapidFire Mass Spectrometry (RF/MS) Methyltransferase Assay
This biochemical assay determines the half-maximal inhibitory concentration (IC50) of a compound against the METTL3/14 enzyme complex by measuring the production of S-adenosyl homocysteine (SAH).
Materials:
-
Full-length His-tagged METTL3 and FLAG-tagged METTL14 co-expressed and purified.
-
Assay Buffer: 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20.
-
Synthetic RNA substrate (e.g., 5'-P-uacacucgaucuggacuaaagcugcuc-3').
-
S-adenosyl methionine (SAM).
-
Quench Solution: 7.5% Trichloroacetic acid (TCA) with an internal standard.
-
384-well plates.
-
RapidFire Mass Spectrometry system.
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
In a 384-well plate, add 5 nM of the METTL3/14 enzyme complex to each well containing the test compound or DMSO (for control).
-
Pre-incubate the enzyme and compound for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the RNA substrate (final concentration 0.2 µM) and SAM (final concentration 0.5 µM).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 40 µL of the Quench Solution.
-
Analyze the samples on a RapidFire MS system to quantify the amount of SAH produced. The mass transition for SAH is 384.9/135.9 Da.[13]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells overexpressing METTL3).
-
Test compound (e.g., this compound) and DMSO.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer.
-
PCR tubes or 96-well PCR plates.
-
Western blot or AlphaScreen® detection reagents.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a set duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant using Western blotting or a high-throughput method like AlphaScreen®.[14][15][16]
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
LC-MS/MS for m6A Quantification in mRNA
This method provides a highly accurate quantification of the global m6A levels in mRNA from cells treated with a METTL3 inhibitor.
Materials:
-
Total RNA isolated from cells.
-
Oligo(dT) magnetic beads for mRNA purification.
-
Nuclease P1.
-
Bacterial Alkaline Phosphatase (BAP).
-
LC-MS/MS system.
-
m6A and adenosine standards.
Procedure:
-
Isolate total RNA from cells treated with the METTL3 inhibitor or DMSO.
-
Purify poly(A) RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Digest 100-200 ng of mRNA with nuclease P1 overnight at 37°C to hydrolyze the RNA into individual nucleotides.
-
Further dephosphorylate the nucleotides by incubating with BAP for at least 2 hours at 37°C.
-
Analyze the resulting nucleosides by LC-MS/MS.
-
Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) by comparing to standard curves generated with pure nucleoside standards.[17][18][19]
-
Calculate the m6A/A ratio to determine the global m6A level.
METTL3 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving METTL3 and a typical experimental workflow for evaluating METTL3 inhibitors.
Caption: Key signaling pathways modulated by METTL3 activity.
Caption: Experimental workflow for METTL3 inhibitor evaluation.
Conclusion
This compound stands as a highly potent and selective chemical probe for interrogating the function of METTL3. Its favorable biochemical and cellular profile has enabled significant advances in understanding the role of m6A modification in diseases such as AML. While newer generation inhibitors like STM3006 and the clinical candidate STC-15 demonstrate improved potency, this compound remains a critical tool for basic research. The comparative data and detailed protocols provided in this guide are intended to facilitate the informed selection and application of METTL3 inhibitors in both academic and industrial research settings, ultimately accelerating the development of novel therapeutics targeting this important epigenetic writer.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The Mettl3 epitranscriptomic writer amplifies p53 stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mass Spectrometric Assay of METTL3/METTL14 Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 10. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. STORM Therapeutics Presents STC-15 Preclinical Data - M Ventures [m-ventures.com]
- 13. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of m6A in total RNA and mRNA by LC-MS-MS [bio-protocol.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling STM2457
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling STM2457. It includes summaries of quantitative data, detailed experimental protocols, and visualizations to ensure safe and effective use in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Chemical Name | N-[[6-[[(cyclohexylmethyl)amino]methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide |
| Molecular Formula | C₂₅H₂₈N₆O₂ |
| Molecular Weight | 444.53 g/mol |
| CAS Number | 2499663-01-1 |
Hazard Identification and Safety Precautions
This compound presents several hazards that require strict adherence to safety protocols. The following table summarizes the hazard statements and the recommended personal protective equipment (PPE).
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves and impervious clothing.[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear safety goggles with side-shields.[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Use in a well-ventilated area with appropriate exhaust ventilation. If ventilation is inadequate, use a suitable respirator.[1] |
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a physician.[1]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Promptly call a physician.[1]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give cardiopulmonary resuscitation (CPR).[1]
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Recommendation |
| Powder Storage | Store at -20°C for up to 3 years.[2] |
| Solution Storage | Store stock solutions at -80°C for up to 1 year.[2] Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Avoid dust and aerosol formation.[1] Use only in areas with appropriate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] |
Solubility
The solubility of this compound in various solvents is a critical factor for preparing stock solutions.
| Solvent | Solubility |
| DMSO | 49.5 mg/mL (111.35 mM). Sonication and heating are recommended for dissolution.[2] |
| Ethanol | Slightly soluble |
| Water | Insoluble[3] |
For in vivo studies, specific formulations are required. For example, a solution can be prepared in 10% DMSO, 30% PEG300, 5% Tween 80, and 55% ddH₂O to a concentration of 4.76 mg/mL (10.71 mM).[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell-Based Assays
1. Cell Viability and Proliferation (CCK-8 Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the effect of this compound on cell proliferation.
-
Methodology:
-
Seed colorectal cancer cells (e.g., HCT116, SW620) or acute myeloid leukemia (AML) cells in 96-well plates.[4][5]
-
Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).[4][5]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[6]
-
Calculate the IC₅₀ value based on the dose-response curve.
-
2. Apoptosis Assay (Flow Cytometry):
-
Objective: To assess the induction of apoptosis in cells treated with this compound.
-
Methodology:
-
Treat cells (e.g., human lung cancer cells A549 and H1975) with desired concentrations of this compound (e.g., 1-5 µM) for 3-6 days.[5]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[4]
-
In Vivo Animal Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Methodology:
-
Establish a xenograft model by subcutaneously injecting human cancer cells (e.g., AML patient-derived xenografts or colorectal cancer cell lines) into immunodeficient mice (e.g., NSG mice).[2][5]
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at a specified dosage (e.g., 30-50 mg/kg) and schedule (e.g., once daily or every three days).[2][5] The vehicle control group should receive the corresponding solvent (e.g., 20% (w/v) 2-hydroxypropyl-β-cyclodextrin).[4]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Monitor the body weight of the mice to assess toxicity.[3]
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis.
-
Mechanism of Action and Experimental Workflow
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the METTL3 (Methyltransferase-like 3) enzyme, a key component of the N⁶-methyladenosine (m⁶A) methyltransferase complex. By inhibiting METTL3, this compound reduces the m⁶A modification on target mRNAs, leading to decreased expression of oncogenes and subsequent anti-tumor effects such as reduced proliferation, increased differentiation, and apoptosis.
Caption: this compound inhibits the METTL3/METTL14 complex, reducing m6A RNA methylation and oncogene expression.
General Experimental Workflow for this compound Handling
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from reception to disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 6. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
